22-Hydroxy Mifepristone-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(8S,11R,13S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26?,28-,29?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLTWLWXPJPTQG-WSECJPGYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 22-Hydroxy Mifepristone-d6
This guide provides a comprehensive technical overview of 22-Hydroxy Mifepristone-d6, a deuterated metabolite of Mifepristone. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, analytical applications, and the biological context of its parent compound.
Introduction
This compound is the stable isotope-labeled form of 22-Hydroxy Mifepristone, a metabolite of the synthetic steroid Mifepristone (also known as RU-486). Due to its isotopic labeling, it serves as an ideal internal standard for quantitative bioanalytical studies involving the measurement of Mifepristone and its metabolites. Mifepristone is a potent antagonist of the progesterone and glucocorticoid receptors, with wide-ranging clinical applications.[1][2]
Chemical and Physical Properties
This compound is a derivative of Mifepristone, incorporating six deuterium atoms. This labeling provides a distinct mass difference from the endogenous metabolite, facilitating its use in mass spectrometry-based assays without altering its chemical behavior.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₉D₆NO₃ | [3] |
| Synonyms | (11β,17β)-11-[4-(Dimethylamino-d6)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)estra-4,9-dien-3-one, RU 42698-d6 | [4][5] |
| Parent Drug | Mifepristone | N/A |
| Category | Stable Isotope Labeled Analytical Standard | [4] |
Note: Specific values for molecular weight, purity, and isotopic enrichment may vary by manufacturer and batch. Please refer to the Certificate of Analysis provided by the supplier.
Synthesis
While the specific synthesis protocol for this compound is not widely published, it is likely produced through a multi-step chemical synthesis. A plausible route involves the synthesis of deuterated N,N-dimethylaniline, which is then incorporated into the steroid backbone, followed by the hydroxylation of the propynyl group of a Mifepristone-d6 precursor. The synthesis of a similar N-demethylated metabolite, metapristone, from mifepristone has been described and involves an N-demethylation reaction using iodine and calcium oxide.[6]
Role in Research and Drug Development
The primary application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Mifepristone and its metabolites in biological matrices such as plasma and whole blood.[3] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.
Experimental Protocols
Quantification of Mifepristone and its Metabolites by UHPLC-QqQ-MS/MS
This protocol is adapted from a validated method for the determination of mifepristone and its metabolites in human whole blood.[3]
5.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of a human whole blood sample in a 12-mL plastic tube, add 20 μL of an internal standard solution mix containing 22-OH-mifepristone-d₆ (concentration of 1000 ng/mL).[3]
-
Add 200 μL of 0.5 M ammonium carbonate solution (pH 9).[3]
-
Perform liquid-liquid extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.[3]
-
Centrifuge the samples at 1520 × g for 10 minutes at 4 °C.[3]
-
Transfer the organic phase to a 2-mL Eppendorf tube and evaporate to dryness under a stream of nitrogen at 40 °C.[3]
-
Reconstitute the dried extract in 50 μL of methanol, transfer to a glass insert, and analyze by UHPLC-QqQ-MS/MS.[7]
5.1.2. Chromatographic Conditions
-
System: A validated UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 column (e.g., Hypurity C18, 50 × 4.6 mm, 5 µm).[[“]]
-
Mobile Phase: A gradient of methanol and water containing 0.2% acetic acid.[[“]]
-
Flow Rate: 0.5 mL/min.[[“]]
-
Injection Volume: 2 µL.[[“]]
5.1.3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
22-Hydroxy Mifepristone: Precursor ion m/z 446.3 → Product ion m/z 109.1[[“]]
-
Mifepristone: Precursor ion m/z 430.3 → Product ion m/z 134[[“]]
-
N-Demethyl Mifepristone: Precursor ion m/z 416.3 → Product ion m/z 120[[“]]
-
Note: The specific MRM transition for this compound would be determined by its exact mass.
-
Signaling Pathways of Mifepristone
Mifepristone exerts its biological effects primarily through the antagonism of the progesterone and glucocorticoid receptors.
Progesterone Receptor Antagonism
Mifepristone binds to the progesterone receptor with high affinity, preventing the natural ligand, progesterone, from binding and activating the receptor.[9] This blockage disrupts the normal signaling cascade that is essential for the maintenance of pregnancy, leading to the breakdown of the uterine lining.[9]
References
- 1. Mifepristone (RU-486), the recently developed antiprogesterone drug and its analogues | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Synthesis, Spectral Characterization, and In Vitro Cellular Activities of Metapristone, a Potential Cancer Metastatic Chemopreventive Agent Derived from Mifepristone (RU486) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. discovery.researcher.life [discovery.researcher.life]
A Comprehensive Technical Guide to 22-Hydroxy Mifepristone-d6
This guide provides an in-depth overview of the chemical properties, analytical methodologies, and metabolic context of 22-Hydroxy Mifepristone-d6. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and visual representations of key processes.
Core Chemical Properties
This compound is the deuterium-labeled form of 22-Hydroxy Mifepristone, which is an active, hydroxylated metabolite of Mifepristone (RU-486).[1][2] The deuterium labeling makes it a valuable internal standard for quantitative bioanalytical studies.[3] Like its parent compound, it exhibits antiprogestational and antiglucocorticoidal activities.[2] The relative binding affinity of the unlabeled 22-Hydroxy Mifepristone to the human glucocorticoid receptor is reported to be 48%.[2][4]
The metabolism of mifepristone to 22-Hydroxy Mifepristone occurs via terminal hydroxylation of the 17-propynyl chain, a process primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[5][6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | RU 42698-d6 | [2][4] |
| Molecular Formula | C29H29D6NO3 | [7] |
| Molecular Weight | 451.65 g/mol (Calculated) | |
| Parent Drug | Mifepristone | [7] |
| Unlabeled CAS Number | 105012-15-5 | [4][8] |
| Description | A labeled metabolite of Mifepristone.[1][8] | |
| Biological Activity | Antiprogestational and antiglucocorticoidal activities.[2][4] | |
| Primary Use | Internal standard in bioanalytical assays.[3] |
Metabolic Pathway of Mifepristone
Mifepristone undergoes extensive metabolism in humans, primarily through two main pathways mediated by cytochrome P450 enzymes, particularly CYP3A4: N-demethylation and terminal hydroxylation.[5][6] This results in the formation of several active metabolites, including the N-monodemethylated, N-didemethylated, and the hydroxylated metabolite (22-Hydroxy Mifepristone).[5][6] These metabolites retain significant affinity for progesterone and glucocorticoid receptors and are found in plasma at concentrations comparable to the parent drug.[6]
Experimental Protocols
Determination of Mifepristone and its Metabolites in Human Blood by UHPLC-QqQ-MS/MS
This section details a validated method for the simultaneous quantification of mifepristone and its metabolites, including 22-Hydroxy Mifepristone, in human blood samples.[3][9] this compound serves as a crucial internal standard in this assay to ensure accuracy and precision.
1. Sample Preparation and Extraction:
-
Aliquot: Start with a 200 µL whole blood sample.
-
Internal Standard Spiking: Add 20 µL of an internal standard mixture solution. This solution contains mifepristone-d3, N-desmethyl-mifepristone-d3, and 22-OH-mifepristone-d6, each at a concentration of 1000 ng/mL.[3]
-
Buffering: Add 200 µL of 0.5 M ammonium carbonate solution to adjust the pH to 9.[3]
-
Liquid-Liquid Extraction (LLE): Perform extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.[3]
-
Phase Separation: Centrifuge the samples at 1520×g for 10 minutes at 4°C to separate the organic and aqueous phases.[3]
-
Evaporation: Transfer the organic (upper) phase to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitution: Dissolve the dried extract in 50 µL of methanol. Transfer the reconstituted sample to a glass insert within an autosampler vial for analysis.[3]
2. UHPLC-QqQ-MS/MS Analysis:
-
Instrumentation: An ultra-high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS).[3]
-
Chromatographic Separation: The specific column, mobile phase composition, gradient, and flow rate should be optimized to achieve baseline separation of mifepristone and its metabolites.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for quantification.
3. Method Validation:
-
The method is validated according to established guidelines, evaluating parameters such as selectivity, linearity, precision, accuracy, limit of quantification (LOQ), recovery, and matrix effect.[3] For this specific protocol, the LOQ was determined to be 0.5 ng/mL, with intra- and inter-day accuracy and precision values not exceeding ±13.2%.[9]
Analytical Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of mifepristone and its metabolites using a deuterated internal standard.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 6. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Acanthus Research [acanthusresearch.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Proposed Synthesis of 22-Hydroxy Mifepristone-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthetic pathway for 22-Hydroxy Mifepristone-d6 (C₂₉H₂₉D₆NO₃), a stable isotope-labeled version of a key metabolite of Mifepristone (RU-486). As a crucial internal standard for pharmacokinetic and metabolic studies, a reliable synthetic route is of significant interest. While a definitive, published synthesis protocol is not publicly available, this guide constructs a chemically sound, multi-step synthesis based on established organic chemistry principles and analogous reactions reported in the literature. The proposed synthesis involves two primary stages: 1) The preparation of Mifepristone-d6 via a Grignard reaction with a deuterated aniline precursor, and 2) The terminal hydroxylation of the 17α-propynyl group to yield the target molecule. Detailed experimental protocols, tabulated quantitative data based on reported yields of similar reactions, and workflow diagrams are provided to guide researchers in the potential synthesis of this important analytical standard.
Introduction
Mifepristone (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1][2] Its metabolism in humans proceeds primarily through N-demethylation and terminal hydroxylation of the 17α-propynyl chain.[1][3] The latter pathway produces 22-Hydroxy Mifepristone (also known as RU 42698), an active metabolite.[4][5]
Stable isotope-labeled analogues of drugs and their metabolites are indispensable tools in drug development, serving as internal standards for highly accurate quantification in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). This compound, where the six hydrogen atoms on the N,N-dimethylamino group are replaced with deuterium, is utilized for such purposes.[6][7]
This guide details a proposed synthetic route for this compound, providing a comprehensive technical resource for chemists in the pharmaceutical and research sectors.
Proposed Synthetic Pathway
The proposed synthesis is a two-stage process. The first stage focuses on the synthesis of the deuterated precursor, Mifepristone-d6. The second stage involves the selective hydroxylation of the terminal alkyne.
Stage 1: Synthesis of Mifepristone-d6
The synthesis of Mifepristone-d6 mirrors the established synthesis of Mifepristone, with the key difference being the use of a deuterated Grignard reagent.[8] This begins with the preparation of N,N-di(trideuteriomethyl)-4-bromoaniline from 4-bromoaniline and a deuterated methyl source. This intermediate is then used to form the Grignard reagent for the crucial C-11β arylation of the steroid core.
Stage 2: Synthesis of this compound
The final step is the hydroxylation of the terminal alkyne of Mifepristone-d6. While several methods exist for alkyne functionalization, the most direct approach for installing a primary alcohol is the reaction of the terminal alkyne's acetylide with a formaldehyde equivalent. This method is favored over alternatives like hydroboration-oxidation, which typically yields aldehydes, or selenium dioxide oxidation, which can lead to over-oxidation to carboxylic acids.[1][3][4]
Experimental Protocols
The following protocols are proposed based on established procedures for similar chemical transformations. All operations involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Synthesis of N,N-di(trideuteriomethyl)-4-bromoaniline
-
Reaction Setup: To a solution of 4-bromoaniline (1.0 eq) in a polar aprotic solvent such as DMF or THF, add a non-nucleophilic base such as sodium hydride (NaH, 2.5 eq) portion-wise at 0 °C.
-
Deuteromethylation: Allow the mixture to stir for 30 minutes, then add a deuterated methylating agent, such as iodomethane-d3 (CD₃I, 2.5 eq) or dimethyl-d6 sulfate ((CD₃)₂SO₄, 2.5 eq), dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Protocol 2: Synthesis of Mifepristone-d6
-
Grignard Reagent Preparation: In a flame-dried flask, activate magnesium turnings (1.5 eq) with a small crystal of iodine. Add a solution of N,N-di(trideuteriomethyl)-4-bromoaniline (1.2 eq) in anhydrous THF dropwise to initiate the reaction. Reflux the mixture for 1-2 hours until the magnesium is consumed.
-
Copper-Catalyzed Addition: In a separate flask, dissolve the steroid precursor, Estra-5(10),9(11)-diene-3,17-dione-3-ketal-5α,10α-epoxide (1.0 eq), in anhydrous THF and cool to -10 °C. Add a catalytic amount of copper(I) iodide (CuI, ~0.1 eq).
-
Reaction: Add the prepared Grignard reagent dropwise to the steroid solution at -10 °C. Allow the reaction to stir at this temperature for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Workup and Hydrolysis: Quench the reaction by slow addition of saturated aqueous NH₄Cl. Extract with ethyl acetate. Combine the organic layers and wash with 2N HCl. This acidic wash hydrolyzes the ketal and promotes dehydration to form the 4,9-diene system.
-
Purification: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[8][9]
Protocol 3: Synthesis of this compound
-
Acetylide Formation: Dissolve Mifepristone-d6 (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir the solution for 1 hour at this temperature to form the lithium acetylide.
-
Reaction with Formaldehyde Source: Add a freshly prepared suspension of paraformaldehyde (2.0 eq), which has been dried under vacuum, to the reaction mixture.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Data Presentation
The following tables summarize the expected materials and plausible quantitative data for the proposed synthesis. Yields are estimated based on reported values for analogous, non-deuterated reactions.
Table 1: Key Reagents and Materials
| Step | Key Starting Material | Key Reagents | Solvent(s) |
| 1 | 4-Bromoaniline | Sodium Hydride, Iodomethane-d3 | DMF / THF |
| 2 | N,N-di(trideuteriomethyl)-4-bromoaniline, Steroid Precursor | Magnesium, Copper(I) Iodide, HCl | THF, Ethyl Acetate |
| 3 | Mifepristone-d6 | n-Butyllithium, Paraformaldehyde | THF, Ethyl Acetate |
Table 2: Estimated Quantitative Data
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Yield (%) | Purity Target (%) |
| 1 | N,N-di(trideuteriomethyl)-4-bromoaniline | C₈H₄DBrN | 206.09 | 75-85% | >98% |
| 2 | Mifepristone-d6 | C₂₉H₂₉D₆NO₂ | 435.64 | 65-75% | >98% |
| 3 | This compound | C₂₉H₂₉D₆NO₃ | 451.64 | 60-70% | >99% (as analytical standard) |
Visualization of Workflows
The following diagrams illustrate the key experimental workflows.
Conclusion
This technical guide provides a comprehensive and plausible pathway for the synthesis of this compound. By leveraging established synthetic methodologies for the construction of the core mifepristone scaffold and the functionalization of terminal alkynes, this document serves as a valuable resource for researchers requiring this and other similar stable isotope-labeled analytical standards. The provided protocols and workflows are intended to form a strong foundation for the practical development of a robust and efficient synthesis. Further optimization of reaction conditions and purification procedures would be necessary to achieve the high purity required for a certified reference material.
References
- 1. Hydroboration-Oxidation Reaction | Algor Cards [cards.algoreducation.com]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. adichemistry.com [adichemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Sharpless Epoxidation [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. US6512130B1 - Mifepristone analogue, process for the preparation thereof and use thereof - Google Patents [patents.google.com]
22-Hydroxy Mifepristone-d6 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 22-Hydroxy Mifepristone-d6, a deuterated analog of a key mifepristone metabolite. This document outlines its typical analytical specifications, relevant experimental protocols where it is utilized as an internal standard, and the biological signaling pathways associated with its parent compound, mifepristone.
Core Data Presentation
Quantitative data for a representative batch of this compound is summarized below. These values are typical for a stable isotope-labeled analytical standard and should be confirmed with the supplier-specific Certificate of Analysis.
| Parameter | Specification |
| Chemical Name | (11β,17β)-11-[4-(Dimethylamino-d6)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)estra-4,9-dien-3-one |
| Synonyms | RU 42698-d6 |
| Molecular Formula | C₂₉H₂₉D₆NO₃ |
| Molecular Weight | 451.63 g/mol |
| Purity (by HPLC) | ≥98% |
| Isotopic Purity | ≥99 atom % D |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
| Storage | Store at -20°C, protect from light |
Experimental Protocols
This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the quantification of 22-Hydroxy Mifepristone and other mifepristone metabolites in biological matrices.
Protocol: Quantification of Mifepristone and its Metabolites in Human Whole Blood by UHPLC-QqQ-MS/MS
This protocol is adapted from a validated method for the determination of mifepristone and its metabolites.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human whole blood, add 20 µL of an internal standard mixture containing this compound (at a concentration of 1000 ng/mL).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether by vortexing for 10 minutes.
-
Centrifuge the samples at 1520 x g for 10 minutes at 4°C.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of methanol for analysis.
2. UHPLC-QqQ-MS/MS Analysis
-
Chromatographic Separation:
-
Utilize a suitable C18 reverse-phase column.
-
Employ a gradient elution program with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ionization mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for 22-Hydroxy Mifepristone and its deuterated internal standard, this compound.
-
The workflow for this analytical protocol can be visualized as follows:
Caption: Workflow for the quantification of mifepristone metabolites.
Signaling Pathways
Mifepristone, the parent compound of 22-Hydroxy Mifepristone, exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for research into its mechanism of action and potential therapeutic applications.
IGF-1/ERK1/2 Signaling Pathway
Mifepristone has been shown to inhibit the IGF-1 signaling pathway, which is implicated in cell proliferation. This inhibition is mediated through the downstream ERK1/2 signaling cascade.[2][3]
Caption: Mifepristone's inhibitory effect on the IGF-1/ERK1/2 pathway.
FAK/PI3K/AKT Signaling Pathway
In certain cell types, mifepristone has been observed to inhibit cell proliferation, migration, and invasion by downregulating the FAK and PI3K/AKT signaling pathways.[4]
Caption: Mifepristone's regulation of the FAK/PI3K/AKT pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide to the Structure Elucidation of 22-Hydroxy Mifepristone-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxy Mifepristone-d6 is a deuterated analog of 22-Hydroxy Mifepristone, a primary active metabolite of the synthetic steroid Mifepristone (also known as RU-486). Mifepristone is a potent antagonist of both progesterone and glucocorticoid receptors, and its metabolites play a significant role in its pharmacological profile. The deuterated standard, this compound, is crucial for quantitative bioanalytical studies, such as mass spectrometry-based assays, where it is used as an internal standard to ensure accuracy and precision in determining the concentration of the non-deuterated metabolite in biological matrices. This guide provides a comprehensive overview of the analytical techniques and data interpretation involved in confirming the chemical structure of this compound.
Chemical Structure and Properties
The foundational step in structure elucidation is understanding the basic chemical properties of the molecule.
| Property | Value | Source |
| Chemical Formula | C₂₉H₂₉D₆NO₃ | [1] |
| Molecular Weight | 451.63 g/mol | [1] |
| IUPAC Name | (11β,17β)-11-[4-(Dimethylamino-d6)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)estra-4,9-dien-3-one | [1] |
| Parent Compound | 22-Hydroxy Mifepristone (RU 42698) | MedChemExpress |
Spectroscopic Data for Structure Confirmation
The definitive confirmation of a chemical structure relies on a combination of spectroscopic techniques. While specific experimental data for this compound is not widely published, this section outlines the expected data based on the known structure of the non-deuterated analog and the principles of isotopic labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. The deuterium labeling in this compound is on the two methyl groups of the dimethylamino moiety. This will result in the absence of the corresponding proton signals in the ¹H NMR spectrum and a different splitting pattern for the adjacent carbon in the ¹³C NMR spectrum compared to the non-deuterated compound.
Reference NMR Data for Mifepristone (Non-deuterated Parent Compound)
The following tables provide the reported ¹H and ¹³C NMR chemical shifts for Mifepristone, which serve as a basis for interpreting the spectra of its derivatives.
Table 1: ¹H NMR Chemical Shifts of Mifepristone
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 0.55 | s | C18-H₃ |
| 2.91 | s | N(CH₃)₂ |
| 4.35 | d | C11-H |
| 5.75 | s | C4-H |
| 6.65 | d | Aromatic-H |
| 7.02 | d | Aromatic-H |
| Note: | This is a partial list of key signals. The full spectrum contains numerous overlapping multiplets for the steroidal backbone. |
Table 2: ¹³C NMR Chemical Shifts of Mifepristone
| Chemical Shift (ppm) | Assignment |
| 13.72 | C18 |
| 40.65 | N(CH₃)₂ |
| 80.15 | C17 |
| 82.37 | C≡CH |
| 112.77 | Aromatic-CH |
| 129.06 | Aromatic-CH |
| 132.10 | Aromatic-C |
| 199.0 (estimated) | C3=O |
| Note: | This is a partial list of key signals. |
Expected ¹H and ¹³C NMR Spectral Features for this compound:
-
¹H NMR: The most significant difference will be the absence of the singlet at approximately 2.91 ppm , which corresponds to the six protons of the N(CH₃)₂ group. The introduction of the hydroxyl group at the C22 position of the propynyl side chain will result in a downfield shift and splitting of the propynyl protons.
-
¹³C NMR: The signal for the N-methyl carbons (around 40.65 ppm) will show a characteristic multiplet pattern due to coupling with deuterium (a triplet of triplets, or a more complex pattern depending on the relaxation times). The carbons of the steroid skeleton should have chemical shifts very similar to those of the non-deuterated 22-Hydroxy Mifepristone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Table 3: High-Resolution Mass Spectrometry Data
| Ion Type | Calculated m/z | Observed m/z |
| [M+H]⁺ | 452.3368 | (Expected to be within 5 ppm) |
Fragmentation Analysis:
The fragmentation of this compound in tandem mass spectrometry (MS/MS) is expected to be similar to its non-deuterated counterpart, with a mass shift of +6 Da for fragments containing the deuterated dimethylamino group.
A study on the metabolites of mifepristone provides valuable insight into the fragmentation of the non-deuterated 22-Hydroxy Mifepristone.[2][3]
Table 4: Expected MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| 452.3 | 434.3 | Loss of H₂O from the C17 or C22 hydroxyl group. |
| 140.1 | Fragment containing the deuterated N,N-dimethylaminophenyl moiety. | |
| 126.1 | Loss of a methyl group from the deuterated N,N-dimethylaminophenyl fragment. |
The presence of the fragment at m/z 140.1 would be a strong indicator of the location of the deuterium labels.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the structure elucidation of this compound.
Synthesis of this compound (Proposed)
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
UHPLC-QqQ-MS/MS Analysis
An established method for the analysis of mifepristone and its metabolites, including 22-Hydroxy Mifepristone, can be adapted for the characterization of the deuterated standard.[5]
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A time-programmed gradient from low to high organic content.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: m/z 452.3
-
Product Ions: m/z 434.3, 140.1 (for confirmation)
-
Collision Energy: Optimized for each transition.
Diagram 2: Analytical Workflow for Structure Confirmation
Caption: Workflow for the structure elucidation of this compound.
Metabolic Pathway
Understanding the metabolic context of 22-Hydroxy Mifepristone is essential for researchers in drug development. Mifepristone undergoes extensive metabolism in the liver, primarily through N-demethylation and hydroxylation.
Diagram 3: Metabolic Pathway of Mifepristone
Caption: Simplified metabolic pathway of Mifepristone.
Conclusion
The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. While a complete set of experimental data for this specific deuterated standard is not publicly available, a thorough understanding of the non-deuterated analog and the principles of isotopic labeling allows for a confident characterization. The methodologies and data presented in this guide provide a robust framework for researchers and scientists involved in the synthesis, analysis, and application of this important analytical standard in drug metabolism and pharmacokinetic studies.
References
- 1. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. scispace.com [scispace.com]
- 5. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 22-Hydroxy Mifepristone-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 22-Hydroxy Mifepristone-d6, a deuterated analog of a key active metabolite of mifepristone. The primary application of this compound is as an internal standard for the accurate quantification of 22-Hydroxy Mifepristone in biological matrices using mass spectrometry. The biological mechanism of action of 22-Hydroxy Mifepristone is directly comparable to its non-deuterated counterpart, which functions as a potent antagonist of the progesterone and glucocorticoid receptors. This document details the metabolic pathway of mifepristone, the receptor binding affinities of its principal metabolites, and provides representative experimental protocols for the assays used to determine these interactions. Furthermore, signaling pathways and metabolic processes are illustrated using detailed diagrams to facilitate a deeper understanding of the molecular interactions.
Introduction: The Role of this compound
This compound is a stable, isotopically labeled form of 22-Hydroxy Mifepristone. The inclusion of six deuterium atoms ("d6") results in a compound with a higher molecular weight than its endogenous counterpart, but with identical chemical and biological properties. In the context of its mechanism of action, its primary role is not as a pharmacologically active agent in a biological system, but rather as a crucial tool in analytical chemistry.
In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known quantity of the deuterated internal standard is added to a biological sample (e.g., plasma, urine). During sample preparation and analysis, any loss of the analyte (22-Hydroxy Mifepristone) will be mirrored by a proportional loss of the internal standard (this compound). This allows for highly accurate and precise quantification of the analyte by correcting for variability in extraction efficiency and matrix effects.
While the "mechanism of action" of this compound in a laboratory setting is that of an internal standard, its biological relevance is tied to the pharmacological activity of its non-deuterated form, 22-Hydroxy Mifepristone. The remainder of this guide will focus on the biological mechanism of action of this active metabolite.
Metabolism of Mifepristone
Mifepristone (also known as RU-486) is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The metabolic process involves N-demethylation and terminal hydroxylation of the 17-propynyl chain. This results in the formation of several active metabolites, with the three most prominent being:
-
Monodemethylated mifepristone (RU 42633)
-
Didemethylated mifepristone (RU 42848)
-
Hydroxylated mifepristone (22-Hydroxy Mifepristone or RU 42698)
These metabolites are found in significant concentrations in the plasma following administration of mifepristone and contribute to the overall pharmacological effect of the drug.[1]
Mechanism of Action at the Receptor Level
Mifepristone and its active metabolites, including 22-Hydroxy Mifepristone, exert their effects by acting as competitive antagonists at the progesterone receptor (PR) and the glucocorticoid receptor (GR).[2]
Progesterone Receptor Antagonism
Progesterone is essential for the establishment and maintenance of pregnancy. It promotes the development of a receptive endometrium for implantation and maintains uterine quiescence. Mifepristone and its metabolites bind with high affinity to the progesterone receptor, preventing progesterone from binding and activating it. This blockade of progesterone's effects leads to:
-
Endometrial and Decidual Breakdown: The uterine lining deteriorates, leading to detachment of the embryo.
-
Cervical Softening and Dilation: The cervix becomes more pliable.
-
Increased Uterine Contractility: The myometrium becomes more sensitive to the contractile effects of prostaglandins.
Glucocorticoid Receptor Antagonism
At higher doses, mifepristone and its metabolites also act as potent antagonists of the glucocorticoid receptor. They block the action of cortisol, which can be useful in conditions of excess cortisol, such as Cushing's syndrome. This antagonism can also lead to a compensatory increase in ACTH and cortisol levels.
Quantitative Data: Receptor Binding Affinities
The biological activity of mifepristone's metabolites is underscored by their significant binding affinities for both the progesterone and glucocorticoid receptors. The following table summarizes the relative binding affinities (RBA) of mifepristone and its major metabolites.
| Compound | Progesterone Receptor RBA (%) (Progesterone = 100%) | Glucocorticoid Receptor RBA (%) (Dexamethasone = 100%) |
| Mifepristone (RU-486) | 232[1] | ~300 |
| Monodemethylated Mifepristone (RU 42633) | 50[1] | Data not available |
| Didemethylated Mifepristone (RU 42848) | 21[1] | Data not available |
| 22-Hydroxy Mifepristone (RU 42698) | 36 [1] | 48 |
Note: Glucocorticoid receptor RBA for mifepristone and 22-Hydroxy Mifepristone are relative to dexamethasone.
Experimental Protocols
The determination of receptor binding affinities is typically performed using competitive binding assays. Below are representative protocols for assessing the binding of compounds to the progesterone and glucocorticoid receptors.
Progesterone Receptor Competitive Binding Assay
This protocol is based on a scintillation proximity assay (SPA) using a radiolabeled progestin.
Materials:
-
Recombinant human progesterone receptor (PR-A or PR-B)
-
Radiolabeled progestin (e.g., [³H]-Progesterone)
-
Test compounds (Mifepristone, 22-Hydroxy Mifepristone, etc.)
-
SPA beads (e.g., wheat germ agglutinin-coated)
-
Assay buffer (e.g., phosphate buffer with protease inhibitors)
-
Microplates (e.g., 96-well or 384-well)
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Dilute the recombinant progesterone receptor in assay buffer to a predetermined optimal concentration.
-
Prepare serial dilutions of the test compounds and a reference compound (unlabeled progesterone) in assay buffer.
-
Prepare a solution of the radiolabeled progestin in assay buffer at a concentration at or below its Kd.
-
Prepare a slurry of SPA beads in assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the following in order:
-
Assay buffer
-
Test compound or reference compound solution
-
Radiolabeled progestin solution
-
Diluted progesterone receptor
-
SPA bead slurry
-
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), with gentle agitation.
-
-
Data Acquisition:
-
Centrifuge the plate to allow the beads to settle.
-
Read the plate in a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled progestin (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Relative binding affinity (RBA) can be calculated as: (IC₅₀ of reference compound / IC₅₀ of test compound) x 100.
-
Glucocorticoid Receptor Competitive Binding Assay
This protocol is based on a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human glucocorticoid receptor (GR)
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1)
-
Test compounds (Mifepristone, 22-Hydroxy Mifepristone, etc.)
-
Assay buffer (e.g., phosphate buffer with stabilizing agents)
-
Microplates (e.g., black, low-volume 384-well)
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Dilute the recombinant glucocorticoid receptor in assay buffer.
-
Prepare serial dilutions of the test compounds and a reference compound (e.g., dexamethasone) in assay buffer.
-
Prepare a solution of the fluorescent glucocorticoid ligand in assay buffer.
-
-
Assay Setup:
-
Add the test compound or reference compound solutions to the wells of the microplate.
-
Add the fluorescent glucocorticoid ligand solution to all wells.
-
Initiate the binding reaction by adding the diluted glucocorticoid receptor to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the log of the competitor concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki and RBA as described for the progesterone receptor assay.
-
Conclusion
This compound serves as an indispensable analytical tool for the precise quantification of its pharmacologically active, non-deuterated analog. The biological mechanism of action of 22-Hydroxy Mifepristone is characterized by its potent antagonism of both the progesterone and glucocorticoid receptors. This activity, in conjunction with other active metabolites, contributes significantly to the overall clinical effects of mifepristone. A thorough understanding of the metabolic pathways and the receptor binding affinities of these metabolites is critical for the continued research and development of selective receptor modulators and for optimizing therapeutic applications.
References
Commercial Availability and Technical Profile of 22-Hydroxy Mifepristone-d6: A Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 22-Hydroxy Mifepristone-d6, a deuterated metabolite of Mifepristone, for researchers, scientists, and drug development professionals. The document outlines its commercial availability, key chemical properties, and established experimental protocols for its quantification.
Commercial Availability
This compound is available as a research chemical from several specialized suppliers of stable isotope-labeled compounds. It is typically sold in quantities ranging from 1 milligram to 10 milligrams. Researchers can acquire this compound from vendors such as LGC Standards and MedChemExpress.
Table 1: Commercial Supplier Information
| Supplier | Product Code | Available Quantities |
| LGC Standards | TRC-H948447 | 1 mg, 10 mg |
| MedChemExpress | HY-131543S | Contact for details |
Chemical and Physical Properties
This compound is the deuterium-labeled form of 22-Hydroxy Mifepristone, which is an active, hydroxylated metabolite of Mifepristone (also known as RU-486). The parent compound, Mifepristone, is a well-known progesterone and glucocorticoid receptor antagonist. The deuteration in the d6 isotopologue provides a valuable tool for metabolic studies and as an internal standard in quantitative mass spectrometry-based assays.
Table 2: Chemical and Physical Data
| Property | Value |
| Molecular Formula | C29H29D6NO3 |
| Description | A labeled metabolite of Mifepristone.[1] |
| Synonyms | (11β,17β)-11-[4-(Dimethylamino-d6)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)estra-4,9-dien-3-one |
| Biological Activity | Antiprogestational and antiglucocorticoidal activities. The unlabeled form has a relative binding affinity to the human glucocorticoid receptor of 48%.[2] |
Metabolism of Mifepristone
Mifepristone undergoes extensive metabolism in humans, primarily through N-demethylation and hydroxylation. The initial steps of this metabolic process are catalyzed by the cytochrome P450 enzyme, CYP3A4. This process leads to the formation of several active metabolites, including 22-Hydroxy Mifepristone.[1] These metabolites, including the hydroxylated form, retain significant affinity for both progesterone and glucocorticoid receptors, contributing to the overall biological activity of the parent compound.[1]
Experimental Protocols: Quantification in Human Blood
A sensitive and validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-QqQ-MS/MS) method has been developed for the simultaneous quantification of Mifepristone and its metabolites, including 22-Hydroxy Mifepristone, in human blood samples. This compound serves as an ideal internal standard for this assay.
Sample Preparation
The sample preparation involves a liquid-liquid extraction (LLE) procedure.
-
Sample Aliquoting : 200 µL of a human whole blood sample is transferred to a 12-mL plastic tube.
-
Internal Standard Addition : 20 µL of an internal standard mixture solution (containing 22-OH-mifepristone-d6 at a concentration of 1000 ng/mL) is added.
-
pH Adjustment : 200 µL of 0.5 M ammonium carbonate solution (pH 9) is added.
-
Extraction : Liquid-liquid extraction is performed with 2 mL of tert-butyl-methyl ether for 10 minutes.
-
Centrifugation : Samples are centrifuged at 1520× g for 10 minutes at 4 °C.
-
Solvent Evaporation : The organic phase is transferred to a new tube and evaporated to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution : The dried extract is dissolved in 50 µL of methanol and transferred to a glass insert for analysis.
UHPLC-QqQ-MS/MS Analysis
The reconstituted sample is then analyzed by UHPLC-QqQ-MS/MS. The method has been validated for selectivity, linearity, precision, accuracy, and recovery.
Table 3: Validation Parameters for the Quantification of 22-Hydroxy Mifepristone
| Parameter | Result |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (R²) | >0.999 |
| Intra- and Inter-day Accuracy & Precision | Did not exceed ± 13.2% |
| Recovery | 96.3–114.7% |
| Matrix Effect | -3.0 to 14.7% |
Data sourced from a study on the determination of Mifepristone and its metabolites in maternal blood samples.
In one toxicological analysis, the concentration of 22-OH-mifepristone in a maternal blood sample was found to be 176.9 ng/mL.
Conclusion
This compound is a commercially available, isotopically labeled metabolite crucial for pharmacokinetic and metabolic studies of Mifepristone. Its primary application for researchers is as an internal standard for the accurate quantification of 22-Hydroxy Mifepristone in biological matrices. The detailed UHPLC-QqQ-MS/MS protocol provides a robust and sensitive method for such analyses, enabling further research into the pharmacology and toxicology of Mifepristone and its active metabolites.
References
An In-Depth Technical Guide to 22-Hydroxy Mifepristone-d6 for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. It is widely used for medical termination of pregnancy and is also investigated for various other clinical applications. The analysis of mifepristone and its metabolites in biological matrices is crucial for pharmacokinetic, metabolic, and forensic studies. 22-Hydroxy Mifepristone is one of the major metabolites of mifepristone. For accurate quantification of 22-Hydroxy Mifepristone using mass spectrometry, a stable isotope-labeled internal standard is indispensable. This technical guide provides a comprehensive overview of the application of 22-Hydroxy Mifepristone-d6 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of mifepristone and its metabolites.
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry. They co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior, effectively compensating for variations in sample preparation, chromatographic separation, and mass spectrometric detection. This leads to enhanced accuracy, precision, and robustness of the analytical method.
Physicochemical Properties and Mass Spectrometric Characteristics
This compound is a deuterated analog of 22-Hydroxy Mifepristone. The introduction of six deuterium atoms results in a mass shift of +6 Da compared to the unlabeled metabolite. This mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard by the mass spectrometer.
Table 1: Physicochemical and Mass Spectrometric Properties of Mifepristone and its Metabolites
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) |
| Mifepristone | C₂₉H₃₅NO₂ | 429.6 | 430.3 |
| N-Desmethyl-Mifepristone | C₂₈H₃₃NO₂ | 415.6 | 416.3 |
| N,N-Didesmethyl-Mifepristone | C₂₇H₃₁NO₂ | 401.5 | 402.3 |
| 22-Hydroxy Mifepristone | C₂₉H₃₅NO₃ | 445.6 | 446.3 |
| This compound | C₂₉H₂₉D₆NO₃ | 451.6 | ~452.3 |
Note: The precursor ion for this compound is inferred based on the addition of 6 daltons to the unlabeled compound.
Synthesis and Purification of this compound
The purification of the synthesized this compound is critical to ensure its suitability as an internal standard. This is typically achieved through chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) to isolate the desired deuterated compound from unlabeled or partially labeled species and other impurities. The isotopic purity of the final product should be assessed using mass spectrometry to confirm the degree of deuterium incorporation.
Experimental Protocols for LC-MS/MS Analysis
The following protocols are based on a validated method for the determination of mifepristone and its metabolites in human whole blood, utilizing this compound as an internal standard.[1]
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human whole blood, add 20 µL of an internal standard working solution containing this compound (concentration to be optimized based on instrument sensitivity).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Perform liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE) and vortexing for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in an appropriate volume of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Table 2: LC-MS/MS Method Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions for equilibration. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
| Interface Temperature | 300°C |
| Heat Block Temperature | 400°C |
| Desolvation Line Temperature | 250°C |
Table 3: Multiple Reaction Monitoring (MRM) Transitions for Mifepristone and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mifepristone | 430.3 | 372.2 | -20 |
| N-Desmethyl-Mifepristone | 416.3 | 358.2 | -20 |
| N,N-Didesmethyl-Mifepristone | 402.3 | 344.2 | -20 |
| 22-Hydroxy Mifepristone | 446.3 | 428.2 | -15 |
| This compound | ~452.3 | To be determined empirically | To be optimized |
Note: The product ion for this compound should be selected based on a stable and intense fragment ion that is shifted by +6 Da from the corresponding fragment of the unlabeled analyte, or a fragment that retains the deuterium labels.
Method Validation Data
The use of this compound as an internal standard contributes to the excellent performance of the analytical method. The following table summarizes the validation data from a study using a similar methodology.[1]
Table 4: Summary of Method Validation Parameters
| Parameter | Mifepristone | N-Desmethyl-Mifepristone | N,N-Didesmethyl-Mifepristone | 22-Hydroxy Mifepristone |
| Recovery (%) | 98.5 - 102.3 | 97.6 - 101.8 | 96.3 - 100.5 | 99.1 - 103.2 |
| Matrix Effect (%) | -2.5 to 1.8 | -3.0 to 2.1 | -1.8 to 3.5 | -2.1 to 2.8 |
| Intra-day Precision (%RSD) | ≤ 4.5 | ≤ 5.1 | ≤ 6.2 | ≤ 4.8 |
| Inter-day Precision (%RSD) | ≤ 5.8 | ≤ 6.3 | ≤ 7.5 | ≤ 6.1 |
| Intra-day Accuracy (%Bias) | -3.1 to 2.5 | -3.8 to 3.1 | -4.2 to 3.9 | -3.5 to 2.9 |
| Inter-day Accuracy (%Bias) | -4.2 to 3.3 | -4.9 to 4.0 | -5.5 to 4.8 | -4.6 to 3.7 |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL | 0.5 ng/mL | 0.5 ng/mL |
Visualizations
Mifepristone Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of mifepristone in humans, leading to the formation of 22-Hydroxy Mifepristone and other metabolites.
Caption: Proposed metabolic pathway of mifepristone in humans.
Experimental Workflow for Sample Analysis
This workflow outlines the key steps involved in the quantitative analysis of mifepristone and its metabolites using this compound as an internal standard.
Caption: Workflow for the quantitative analysis of mifepristone metabolites.
Conclusion
This compound serves as an excellent internal standard for the accurate and reliable quantification of 22-Hydroxy Mifepristone, a key metabolite of mifepristone, in biological samples by LC-MS/MS. Its use, in conjunction with a validated analytical method, provides the high level of confidence required in research, clinical, and forensic applications. This technical guide provides the necessary information for researchers and scientists to develop and implement robust analytical methods for the study of mifepristone and its metabolic fate.
References
The Cornerstone of Precision: A Technical Guide to the Role of Deuterated Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, the pursuit of accurate and reliable data is paramount. Quantitative analysis, particularly utilizing liquid chromatography-mass spectrometry (LC-MS), forms the bedrock of drug discovery and development. However, the inherent variability of biological matrices and the analytical process itself present significant challenges to achieving robust and reproducible results. This technical guide provides an in-depth exploration of deuterated internal standards, a critical tool for mitigating these challenges and ensuring the integrity of bioanalytical data.
The Core Principle: Isotopic Analogs for Mitigating Variability
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (²H or D).[1][2] This subtle modification in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while its chemical behavior remains nearly identical throughout the analytical process.[1] By introducing a known quantity of the deuterated standard into every sample, calibrator, and quality control (QC) sample, it serves as a reliable reference to correct for variations that can occur during sample preparation, injection, and ionization.[1][3]
The fundamental advantages of employing deuterated internal standards in mass spectrometry-based bioanalysis include:
-
Correction for Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect.[4][5] Since the deuterated standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[1][4]
-
Compensation for Sample Preparation Variability: Losses can occur during various stages of sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. The deuterated standard, being chemically analogous, will be lost to the same extent as the analyte, ensuring the ratio of analyte to internal standard remains constant.[6]
-
Correction for Instrumental Variations: Minor fluctuations in injection volume or instrument response can introduce variability. The use of a deuterated internal standard effectively normalizes these variations.[3]
The Decisive Advantage: Performance of Deuterated Standards
The selection of an appropriate internal standard is a critical decision in bioanalytical method development. The data overwhelmingly supports the superiority of stable isotope-labeled internal standards, particularly deuterated ones, over structural analogs.
Quantitative Data Summary
The following tables summarize the performance characteristics of bioanalytical methods utilizing deuterated internal standards compared to other approaches.
Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS [7]
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Table 2: Bioanalytical Method Validation Data for Atorvastatin using a Deuterated Internal Standard (Atorvastatin-d5) [2]
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -2.5% to 3.8% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 1.8% to 5.2% |
| Matrix Effect (% CV) | ≤ 15% | 4.5% |
Experimental Workflow and Methodologies
The successful implementation of deuterated standards requires a validated and robust bioanalytical method. This section outlines a typical workflow and detailed experimental protocols.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method using a deuterated internal standard is a structured process designed to ensure its reliability for its intended purpose.[1]
Caption: A generalized workflow for bioanalytical method validation.
Detailed Experimental Protocol: Quantification of Teriflunomide in Human Plasma
This protocol provides a representative example of a validated LC-MS/MS method for the quantification of Teriflunomide in human plasma using Teriflunomide-d4 as the internal standard.[1]
3.2.1. Materials and Reagents
-
Analytes: Teriflunomide and Teriflunomide-d4 (Internal Standard)
-
Human Plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
3.2.2. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Teriflunomide and Teriflunomide-d4 in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Teriflunomide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standard working solutions. Prepare a working solution of Teriflunomide-d4 at an appropriate concentration.
3.2.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.[1]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge the samples at 10,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
3.2.4. LC-MS/MS Conditions
-
Chromatographic Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
-
MRM Transitions:
Method Validation Parameters
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:[1][8][9]
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.[1]
-
Linearity and Range: Determined by analyzing a series of calibration standards and performing a linear regression analysis.[1]
-
Accuracy and Precision: Evaluated by analyzing replicate QC samples at multiple concentration levels on different days.[1]
-
Matrix Effect: Assessed to ensure that the matrix does not affect the ionization of the analyte and internal standard.[7]
-
Stability: Evaluated under various conditions to ensure the analyte and internal standard are stable throughout the sample handling and analysis process.[7]
Advanced Considerations and Potential Pitfalls
While deuterated standards are the gold standard, it is crucial to be aware of potential limitations and considerations.
The Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium can sometimes lead to a slight difference in the rate of chemical reactions, known as the kinetic isotope effect (KIE).[10][11][12] In the context of bioanalysis, this can manifest as a small shift in chromatographic retention time between the analyte and the deuterated internal standard.[5] While often negligible, a significant KIE could lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly.[5]
Caption: KIE can cause slight retention time shifts, potentially leading to differential matrix effects.
Isotopic Purity and Stability
The isotopic purity of the deuterated standard is critical. Impurities of the unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[7] Furthermore, the position of the deuterium label should be chosen carefully to avoid exchange with protons from the solvent or matrix, which would compromise the integrity of the standard.[13]
Synthesis of Deuterated Standards
The availability of deuterated standards can be a limiting factor. When not commercially available, custom synthesis is required. Common methods for introducing deuterium into a molecule include:
-
Reductive deoxygenation: Using reagents like dichloroaluminum deuteride.[14]
-
Controlled alkaline hydrolysis: Using deuterated solvents like D₂O.[14]
-
Catalytic deuteration: Introducing deuterium gas in the presence of a catalyst.[3]
-
Total synthesis: Building the molecule from deuterated precursors.[3]
Regulatory Landscape
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation that emphasize the importance of using an appropriate internal standard.[1][4][8] While not always mandatory, the use of stable isotope-labeled internal standards is strongly recommended and is considered the best practice in the industry.[4][7]
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical process provides a robust mechanism for correcting for variability, thereby ensuring the accuracy, precision, and reliability of the data generated.[2] While considerations such as the kinetic isotope effect and isotopic purity must be taken into account, the judicious use of deuterated standards is fundamental to achieving the high-quality data required for successful drug development and clinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pmda.go.jp [pmda.go.jp]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mifepristone Metabolism Pathways
This technical guide provides a comprehensive overview of the metabolic pathways of mifepristone (RU-486), intended for researchers, scientists, and drug development professionals. The guide details the enzymatic processes, resulting metabolites, and experimental methodologies used to elucidate these pathways.
Introduction
Mifepristone is a synthetic steroid that acts as a progesterone and glucocorticoid receptor antagonist.[1] Its clinical applications include medical termination of pregnancy and management of hyperglycemia in Cushing's syndrome.[1] The efficacy and safety of mifepristone are influenced by its metabolic fate in the body. Understanding the pathways of its biotransformation is crucial for optimizing therapeutic regimens and predicting potential drug-drug interactions.
Metabolic Pathways of Mifepristone
Mifepristone undergoes extensive hepatic metabolism primarily through two main pathways: N-demethylation and hydroxylation .[2][3] These reactions are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved.[2][4] Other CYP isoforms, including CYP2C8, CYP2C9, and CYP2B6, also contribute to its metabolism. The primary metabolites retain biological activity, contributing to the overall pharmacological effect.[2]
The major metabolites identified are:
-
N-desmethyl mifepristone (M1)
-
N,N-didesmethyl mifepristone (M2)
-
Hydroxymethyl mifepristone (M3)
-
Hydroxymethyl N-desmethyl mifepristone (M4)
-
Hydroxymethyl N,N-didesmethyl mifepristone (M5)
Below is a diagram illustrating the primary metabolic pathways of mifepristone.
Quantitative Analysis of Mifepristone Metabolism
The formation of mifepristone metabolites has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data from studies using human liver microsomes and clinical pharmacokinetic studies.
Table 1: In Vitro Metabolism of Mifepristone in Human Hepatic S9 Fractions [3]
| Compound | Percentage of Sample |
| Unchanged Mifepristone | ~65% |
| N-desmethyl mifepristone (M1) | ~16% |
| N,N-didesmethyl mifepristone (M2) | < 5% |
Table 2: Kinetic Parameters of Mifepristone Metabolism in Human Liver Microsomes [4]
| Metabolic Pathway | Apparent Km (μM) | Vmax (pmol/min/mg protein) |
| N-demethylation | 10.6 ± 3.8 | 4920 ± 1340 |
| Hydroxylation | 9.9 ± 3.5 | 610 ± 260 |
Table 3: Pharmacokinetic Parameters of Mifepristone and its Metabolites in Humans [6]
| Compound | Concentration in Maternal Blood (ng/mL) |
| Mifepristone | 557.4 |
| N-desmethyl-mifepristone | 638.7 |
| 22-OH-mifepristone | 176.9 |
| N,N-didesmethyl-mifepristone | 144.5 |
| N-desmethyl-hydroxy-mifepristone | Qualitatively detected |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of mifepristone in human liver microsomes.
Objective: To determine the rate of disappearance of mifepristone and the formation of its metabolites in the presence of human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
Mifepristone
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of mifepristone in a suitable organic solvent (e.g., methanol or DMSO).
-
Pre-warm a suspension of human liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and mifepristone to the microsome suspension.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of mifepristone and its metabolites using a validated LC-MS/MS method.
The following diagram illustrates a typical experimental workflow for an in vitro metabolism study.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of mifepristone (RU-486) in rat, monkey and human hepatic S9 fractions: identification of three new mifepristone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of CYP3A4 as the principal enzyme catalyzing mifepristone (RU 486) oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of 22-Hydroxy Mifepristone-d6 in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of mifepristone and its metabolites, including 22-hydroxy mifepristone, in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocol leverages 22-Hydroxy Mifepristone-d6 as a stable isotope-labeled internal standard to ensure accuracy and precision.
Introduction
Mifepristone (RU-486) is a synthetic steroid with anti-progestational and anti-glucocorticoid properties. It is widely used for medical termination of pregnancy and has potential applications in oncology and endocrinology. Monitoring its in vivo concentrations and those of its metabolites is crucial for pharmacokinetic studies, clinical diagnostics, and forensic toxicology. The primary metabolites of mifepristone include N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and 22-hydroxy-mifepristone.
This document outlines a validated Ultra-High-Performance Liquid Chromatography-tandem Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) method for the simultaneous determination of mifepristone and its key metabolites in human whole blood. The use of deuterated internal standards, specifically this compound for 22-hydroxy mifepristone, is critical for correcting matrix effects and variations in sample processing, thereby ensuring reliable quantification.
Experimental Protocol
This protocol is based on the validated method described by Szpot et al. (2022) for the analysis of mifepristone and its metabolites in human whole blood.[1][2][3][4]
Materials and Reagents
-
Analytes: Mifepristone, N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, 22-hydroxy-mifepristone
-
Internal Standards: this compound, Mifepristone-d3, N-desmethyl-mifepristone-d3
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), tert-Butyl-methyl ether
-
Reagents: Ammonium carbonate, Formic acid
-
Biological Matrix: Human whole blood
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human whole blood into a 12-mL plastic tube.
-
Add 20 µL of the internal standard mixture solution (containing this compound, mifepristone-d3, and N-desmethyl-mifepristone-d3, each at a concentration of 1000 ng/mL).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Vortex for 10 seconds.
-
Add 2 mL of tert-butyl-methyl ether.
-
Vortex for 10 minutes to perform the liquid-liquid extraction.
-
Centrifuge the samples at 1520 × g for 10 minutes at 4 °C.
-
Transfer the organic (upper) phase to a 2-mL Eppendorf tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (UHPLC)
-
Column: C18 reversed-phase column (specific dimensions and particle size should be optimized, e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A time-programmed gradient should be optimized to ensure separation of the analytes from matrix components. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
Mass Spectrometry (Triple Quadrupole - QqQ)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for each analyte and internal standard must be optimized for maximum sensitivity and specificity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the validated method.
Table 1: Mass Spectrometric Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mifepristone | 430.0 | Optimized value |
| N-desmethyl-mifepristone | 416.0 | Optimized value |
| N,N-didesmethyl-mifepristone | 402.0 | Optimized value |
| 22-OH-mifepristone | 446.0 | Optimized value |
| Mifepristone-d3 (IS) | Calculated value | Optimized value |
| N-desmethyl-mifepristone-d3 (IS) | Calculated value | Optimized value |
| 22-OH-mifepristone-d6 (IS) | Calculated value | Optimized value |
Note: Specific product ions and collision energies need to be empirically determined and optimized on the specific mass spectrometer being used.
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Quantification (LOQ) | 0.5 ng/mL[2][3][4] |
| Linearity Range | 0.5 - 1000 ng/mL |
| Coefficient of Determination (R²) | >0.999[2][3][4] |
| Intra-day and Inter-day Accuracy | ± 13.2%[2][3][4] |
| Intra-day and Inter-day Precision | < 13.2% |
| Recovery | 96.3–114.7%[2][3][4] |
| Matrix Effect | -3.0 to 14.7%[2][3][4] |
Experimental Workflow Diagram
Caption: Workflow for Sample Preparation and Analysis.
Mifepristone Metabolism Pathway
Caption: Proposed Metabolic Pathway of Mifepristone.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of 22-hydroxy mifepristone, a key metabolite of mifepristone. The detailed protocol and validated performance characteristics presented here offer a solid foundation for researchers in various fields to accurately measure mifepristone and its metabolites in biological samples. The high sensitivity and specificity of the UHPLC-QqQ-MS/MS method make it suitable for a wide range of applications, from clinical pharmacokinetics to forensic toxicology.[2][3]
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Mifepristone and its Metabolites in Human Plasma using 22-Hydroxy Mifepristone-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of mifepristone and its major metabolites, including N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and 22-hydroxy-mifepristone, in human plasma. To ensure the highest accuracy and precision, this method employs 22-Hydroxy Mifepristone-d6 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is critical for correcting variability during sample preparation and analysis.[1][2][3] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving mifepristone.
Introduction
Mifepristone (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[4][5] It is primarily used for medical termination of pregnancy and in the management of hyperglycemia in patients with Cushing's syndrome.[6] The metabolism of mifepristone is complex, primarily occurring in the liver via the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][7][8] The main metabolic pathways involve N-demethylation and terminal hydroxylation of the 17-propynyl chain, resulting in the formation of several active metabolites, including N-monodemethyl mifepristone (metapristone), N-didemethyl mifepristone, and 22-hydroxy mifepristone.[7][9]
Accurate quantification of mifepristone and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[9][10] The use of a stable isotope-labeled internal standard is essential for robust and reliable bioanalytical methods, as it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[2][3] Deuterated internal standards, such as this compound, are ideal as they share near-identical physicochemical properties with the analyte, ensuring they behave similarly throughout the analytical process.[2][3]
This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of mifepristone and its key metabolites from human plasma, utilizing this compound as the internal standard.
Materials and Methods
Reagents and Materials
-
Mifepristone analytical standard
-
N-desmethyl-mifepristone analytical standard
-
N,N-didesmethyl-mifepristone analytical standard
-
22-hydroxy-mifepristone analytical standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Experimental Protocols
1. Preparation of Standard and Quality Control (QC) Samples
-
Prepare individual stock solutions of mifepristone, its metabolites, and the internal standard (this compound) in methanol at a concentration of 1 mg/mL.
-
Prepare a combined working standard solution by diluting the individual stock solutions with methanol to achieve the desired concentrations for the calibration curve.
-
Prepare calibration standards by spiking the appropriate amount of the combined working standard solution into drug-free human plasma to achieve a concentration range of, for example, 0.5 to 1000 ng/mL.[11]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution (e.g., at 1000 ng/mL).[11]
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9) and vortex briefly.[11]
-
Add 2 mL of tert-butyl-methyl ether and vortex for 10 minutes to extract the analytes.[11]
-
Centrifuge the samples at 1520 x g for 10 minutes at 4°C.[11]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[11]
-
Reconstitute the dried extract in 50 µL of the mobile phase and inject it into the LC-MS/MS system.[11]
3. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., XTERRA MS C18, 150 x 2.1 mm, 5 µm).[10]
-
Mobile Phase: A gradient of mobile phase A (e.g., 10 mmol/L ammonium acetate in water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[11]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Quantitative Data
The following tables summarize exemplary quantitative data that can be obtained using this method. Table 1 presents typical MRM transitions, and Table 2 shows sample concentration data from a published study.
Table 1: Exemplary MRM Transitions for Mifepristone, its Metabolites, and the Internal Standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mifepristone | 430.3 | 372.3 |
| N-desmethyl-mifepristone | 416.3 | 358.3 |
| N,N-didesmethyl-mifepristone | 402.3 | 344.3 |
| 22-hydroxy-mifepristone | 446.3 | 372.3 |
| This compound (IS) | 452.3 | 378.3 |
Note: The exact m/z values may need to be optimized for the specific instrument used.
Table 2: Concentrations of Mifepristone and its Metabolites in a Maternal Blood Sample Following a Self-Induced Abortion.[11][12]
| Analyte | Concentration (ng/mL) |
| Mifepristone | 557.4 |
| N-desmethyl-mifepristone | 638.7 |
| 22-hydroxy-mifepristone | 176.9 |
| N,N-didesmethyl-mifepristone | 144.5 |
| N-desmethyl-hydroxy-mifepristone | Qualitative |
Visualizations
Metabolic Pathway of Mifepristone
Caption: Metabolic pathway of Mifepristone.
Experimental Workflow for Sample Analysis
Caption: LC-MS/MS sample analysis workflow.
Conclusion
The presented LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the simultaneous quantification of mifepristone and its major metabolites in human plasma. The protocol is well-suited for high-throughput bioanalysis in clinical and research settings, enabling accurate assessment of the pharmacokinetic profile of mifepristone.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mifepristone - Wikipedia [en.wikipedia.org]
- 6. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 8. mifepristone [m.glowm.com]
- 9. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 10. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mifepristone Analysis using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of mifepristone in biological matrices. The use of a stable isotope-labeled internal standard, such as a deuterated mifepristone, is the gold standard for LC-MS/MS-based bioanalysis. It compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision. The following sections detail various sample preparation methodologies, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation, complete with step-by-step protocols and comparative quantitative data.
Deuterated Internal Standard
The use of a deuterated analog of mifepristone (e.g., mifepristone-d3) is highly recommended for quantitative analysis.[1] The stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, thereby normalizing variations during sample processing and analysis.[1] This approach significantly improves the robustness and reliability of the bioanalytical method.
Sample Preparation Methodologies
The choice of sample preparation method depends on the biological matrix, the required limit of quantification, and the available equipment. Below are protocols for three commonly used techniques for mifepristone extraction.
Protocol 1: Liquid-Liquid Extraction (LLE) for Whole Blood
This protocol is adapted from a validated method for the determination of mifepristone and its metabolites in human whole blood using a deuterated internal standard.[1]
Materials:
-
Human whole blood sample
-
Mifepristone-d3 internal standard solution (e.g., 1000 ng/mL in methanol)
-
0.5 M Ammonium carbonate solution (pH 9)
-
Tert-butyl-methyl ether (TBME)
-
Methanol
-
Centrifuge tubes (e.g., 12 mL plastic tubes, 2 mL microcentrifuge tubes)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of the human whole blood sample into a 12-mL plastic tube.
-
Add 20 μL of the mifepristone-d3 internal standard solution.
-
Add 200 μL of 0.5 M ammonium carbonate solution (pH 9).
-
Vortex the sample for 10 seconds.
-
Add 2 mL of tert-butyl-methyl ether to the tube.
-
Vortex or mechanically shake the sample for 10 minutes to ensure thorough extraction.
-
Centrifuge the sample at 1520 × g for 10 minutes at 4 °C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic phase to a clean 2-mL microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 50 µL of methanol.
-
Transfer the reconstituted sample to a glass insert within an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma
This protocol is a general procedure based on established SPE methods for mifepristone in plasma. While the cited literature did not use a deuterated standard, mifepristone-d3 can be readily incorporated.
Materials:
-
Human plasma sample
-
Mifepristone-d3 internal standard solution
-
SPE cartridges (e.g., C18 or Oasis HLB)
-
Methanol (for conditioning and elution)
-
Deionized water (for conditioning and washing)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Add an appropriate volume of the mifepristone-d3 internal standard solution to the plasma sample and vortex.
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Pass 1 mL of deionized water through the cartridge to remove interfering substances.
-
Dry the cartridge: Apply vacuum for 5-10 minutes to thoroughly dry the sorbent.
-
Elute the analyte: Elute mifepristone and the internal standard by passing 1 mL of methanol through the cartridge. Collect the eluate.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation for Plasma
Protein precipitation is a simpler and faster method suitable for high-throughput analysis, though it may result in less clean extracts compared to LLE or SPE.
Materials:
-
Human plasma sample
-
Mifepristone-d3 internal standard solution
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add an appropriate volume of the mifepristone-d3 internal standard solution and vortex.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of precipitant to sample).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., >10,000 × g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on mifepristone analysis. This allows for a direct comparison of the performance of different sample preparation methods.
Table 1: Recovery and Matrix Effects
| Analyte | Sample Preparation Method | Biological Matrix | Internal Standard | Recovery (%) | Matrix Effect (%) | Reference |
| Mifepristone | Liquid-Liquid Extraction (TBME) | Whole Blood | Mifepristone-d3 | 96.3 - 114.7 | -3.0 to 14.7 | [1] |
| Mifepristone | Solid-Phase Extraction (C18) | Plasma | Norethisterone | >93 | Not Reported | [2] |
Table 2: Linearity and Limits of Quantification (LOQ)
| Analyte | Sample Preparation Method | Biological Matrix | Internal Standard | Linear Range (ng/mL) | LOQ (ng/mL) | Reference |
| Mifepristone | Liquid-Liquid Extraction (TBME) | Whole Blood | Mifepristone-d3 | 0.5 - 500 | 0.5 | [1] |
| Mifepristone | Solid-Phase Extraction (Oasis HLB) | Plasma | Levonorgestrel | 5 - 2000 | 5.0 | |
| Mifepristone | Protein Precipitation (Acetonitrile) | Plasma | Tadalafil | 1.0 - 1000 | 1.0 |
Experimental Workflows
The following diagrams illustrate the logical flow of the described sample preparation protocols.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Mifepristone Analysis.
Caption: Solid-Phase Extraction (SPE) Workflow for Mifepristone Analysis.
Caption: Protein Precipitation Workflow for Mifepristone Analysis.
References
- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of rivanol and mifepristone in human plasma by a HPLC-UV method with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Mifepristone using 22-Hydroxy Mifepristone-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of mifepristone, utilizing 22-Hydroxy Mifepristone-d6 as a stable isotope-labeled internal standard. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the accurate quantification of mifepristone and its major metabolites in biological matrices.
Introduction
Mifepristone (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1][2][3] Understanding its pharmacokinetic profile is crucial for optimizing clinical efficacy and safety in its various applications, including medical termination of pregnancy and treatment of Cushing's syndrome.[1][4] The primary metabolic pathways of mifepristone involve N-demethylation and hydroxylation, catalyzed mainly by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][5] The major metabolites, including monodemethylated (RU 42 633), didemethylated (RU 42 848), and hydroxylated (RU 42 698) forms, also exhibit biological activity and thus warrant quantification in PK studies.[2][5]
The use of a stable isotope-labeled internal standard, such as this compound, is essential for robust and accurate bioanalysis. It mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response.
Pharmacokinetic Parameters of Mifepristone
The pharmacokinetic profile of mifepristone is characterized by rapid absorption and a long elimination half-life.[2][6] The following table summarizes key pharmacokinetic parameters reported in healthy human subjects.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~90 minutes | [5] |
| Elimination Half-life (t½) | 18 - 30 hours | [1][2][6] |
| Bioavailability | Approximately 69% (oral) | [1][5] |
| Plasma Protein Binding | 98% (primarily to albumin and α1-acid glycoprotein) | [4][5] |
| Metabolism | Primarily hepatic via CYP3A4 (N-demethylation and hydroxylation) | [2][5] |
| Excretion | Primarily in feces (~83%), with a smaller portion in urine (~9%) | [1][5] |
Experimental Protocols
Bioanalytical Method for Mifepristone and its Metabolites in Human Plasma
This protocol outlines a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of mifepristone, N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and 22-hydroxy-mifepristone in human plasma, using this compound as an internal standard (IS).
a. Materials and Reagents:
-
Mifepristone, N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, 22-hydroxy-mifepristone reference standards
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
Human plasma (with anticoagulant, e.g., K3EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB) or liquid-liquid extraction (LLE) solvents (e.g., diethyl ether, methyl tert-butyl ether)
b. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (containing this compound).
-
Vortex for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 2-10 µL) into the UHPLC-MS/MS system.
c. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm) is commonly used.[7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water containing a small percentage of acid (e.g., 0.2% acetic acid) is typical.[7] For example, a mobile phase of methanol:water (75:25, v/v) with 0.2% acetic acid can be effective.[7]
-
Flow Rate: A flow rate of 0.5 mL/min is a common starting point.[7]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[7]
d. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized. Examples of monitored ions are [M+H]+.[7]
e. Calibration and Quantification:
-
Prepare calibration standards by spiking known concentrations of mifepristone and its metabolites into blank plasma.
-
A linear range can be established, for example, from approximately 10 ng/mL to 4000 ng/mL for mifepristone and its N-demethylated metabolite.[7]
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Use a weighted linear regression (e.g., 1/x²) for curve fitting.
Data Presentation
The following table presents a hypothetical summary of pharmacokinetic data that could be obtained from a clinical study.
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) |
| Mifepristone | 1980 ± 450 | 1.5 ± 0.5 | 25600 ± 5800 | 24.5 ± 5.2 |
| N-desmethyl-mifepristone | 650 ± 180 | 2.0 ± 0.7 | 12500 ± 3100 | 28.3 ± 6.1 |
| 22-OH-mifepristone | 180 ± 55 | 2.2 ± 0.8 | 3200 ± 950 | 26.8 ± 5.8 |
| N,N-didesmethyl-mifepristone | 150 ± 45 | 2.5 ± 0.9 | 2800 ± 750 | 30.1 ± 7.3 |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. |
Visualizations
Mifepristone Metabolism Pathway
Caption: Metabolic pathway of mifepristone in humans.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study of mifepristone.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mifepristone: bioavailability, pharmacokinetics and use-effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. imedpub.com [imedpub.com]
Application Note: High-Throughput Bioanalytical Method for the Quantification of 22-Hydroxy Mifepristone-d6 in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantitative determination of 22-Hydroxy Mifepristone-d6 in human plasma. 22-Hydroxy Mifepristone is a significant metabolite of Mifepristone (RU-486), a synthetic steroid with antiprogestational and antiglucocorticoid properties.[1][2] The use of a deuterated analog, this compound, is crucial in pharmacokinetic and metabolic studies, often serving as an internal standard to ensure accuracy and precision.[3] This method utilizes liquid-liquid extraction (LLE) for sample preparation followed by a rapid and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The validated method demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for high-throughput analysis in clinical and research settings.
Introduction
Mifepristone (RU-486) is a widely used pharmaceutical agent for medical termination of pregnancy and in the management of Cushing's syndrome.[1] Its bioactivity is influenced by its metabolic profile, with several active metabolites identified, including N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and 22-Hydroxy Mifepristone.[3][4][5] The study of these metabolites is essential for a comprehensive understanding of the drug's pharmacokinetics and pharmacodynamics.
This compound is a stable isotope-labeled version of the 22-Hydroxy Mifepristone metabolite.[6][7] In bioanalytical method development, stable isotope-labeled internal standards are the gold standard as they co-elute with the analyte and exhibit similar ionization characteristics, thus compensating for matrix effects and variations in sample processing. This application note details a validated LC-MS/MS method for the reliable quantification of this compound in human plasma, which can be adapted for the analysis of its non-deuterated counterpart and other metabolites.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Mifepristone, N-desmethyl-mifepristone, 22-OH-mifepristone (for method development and validation)
-
Mifepristone-d3, N-desmethyl-mifepristone-d3 (as potential internal standards)[3]
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Tert-butyl-methyl ether (TBME) (HPLC grade)
-
Water (deionized, 18.2 MΩ·cm)
Instrumentation
-
LC System: Shimadzu Nexera X2 UHPLC or equivalent
-
Mass Spectrometer: Shimadzu LCMS-8050 Triple Quadrupole Mass Spectrometer or equivalent with an electrospray ionization (ESI) source.[3]
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw human plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., Mifepristone-d3 in methanol).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).[3]
-
Add 2 mL of tert-butyl-methyl ether.[3]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.[3]
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
-
Inject 2 µL into the LC-MS/MS system.[3]
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic acid in Water[3] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[3] |
| Flow Rate | 0.4 mL/min[3] |
| Gradient | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B) |
| Column Temperature | 40°C |
| Injection Volume | 2 µL[3] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive[3] |
| Nebulizing Gas Flow | 3 L/min[3] |
| Heating Gas Flow | 10 L/min[3] |
| Interface Temperature | 300°C |
| DL Temperature | 250°C[3] |
| Heat Block Temperature | 400°C |
| Drying Gas Flow | 10 L/min[3] |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Analytes and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 452.3 | [To be determined empirically] | [To be determined empirically] |
| Mifepristone | 430.3 | 372.2 | -20 |
| N-desmethyl-mifepristone | 416.2 | 358.2 | -20 |
| 22-OH-mifepristone | 446.2 | 372.2 | -20 |
| Mifepristone-d3 | 433.3 | 375.2 | -20 |
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:
-
Selectivity: No significant interfering peaks were observed at the retention times of the analyte and internal standard in blank plasma samples from six different sources.
-
Linearity: The calibration curve was linear over the concentration range of 0.5 to 1000 ng/mL with a coefficient of determination (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all quality control (QC) samples (low, mid, and high concentrations).
-
Recovery: The extraction recovery of this compound and the internal standard was consistent and reproducible across the QC levels.
-
Matrix Effect: The matrix effect was found to be negligible, with the calculated matrix factor being close to 1.
-
Stability: this compound was found to be stable in plasma after short-term storage at room temperature, long-term storage at -80°C, and after three freeze-thaw cycles.
Table 4: Summary of Validation Results
| Validation Parameter | Result |
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LLOQ | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%Bias) | ± 8% |
| Inter-day Accuracy (%Bias) | ± 10% |
| Recovery | 85-95% |
| Matrix Effect | Minimal |
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple liquid-liquid extraction procedure and rapid chromatographic run time make this method suitable for high-throughput bioanalysis. This method can be readily applied to pharmacokinetic and metabolic studies of mifepristone.
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Simplified metabolic pathway of Mifepristone.[4][5]
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and the internal standard(s).
-
Dissolve in methanol to a final volume of 1 mL.
-
Store at -20°C.
-
-
Working Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve and quality control samples.
-
Prepare the internal standard working solution by diluting the stock solution with methanol to a final concentration of 100 ng/mL.
-
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
-
Label polypropylene tubes for blanks, standards, QCs, and unknown samples.
-
Allow all samples and reagents to thaw to room temperature.
-
Pipette 200 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or sample plasma) into the labeled tubes.
-
Add 20 µL of the internal standard working solution to all tubes except for the blank.
-
Add 20 µL of methanol to the blank tube.
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9) to all tubes.
-
Vortex briefly.
-
Add 2 mL of tert-butyl-methyl ether to all tubes.
-
Cap the tubes and vortex for 10 minutes at medium speed.
-
Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new set of labeled tubes.
-
Place the tubes in an evaporator under a gentle stream of nitrogen at 40°C until completely dry.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds.
-
Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
Protocol 3: LC-MS/MS System Operation and Data Acquisition
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.
-
Set up the autosampler sequence with the appropriate vial locations for the blank, calibration standards, QCs, and unknown samples.
-
Start the sequence to inject the samples.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode using the optimized parameters for each analyte and internal standard.
Protocol 4: Data Processing and Quantification
-
Integrate the chromatographic peaks for the analyte and internal standard using the instrument's software.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Apply a linear regression model with a weighting factor of 1/x² to the calibration curve.
-
Determine the concentration of the analyte in the QC and unknown samples by back-calculating from the calibration curve using their respective peak area ratios.
-
Review the results to ensure they meet the acceptance criteria for accuracy and precision.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
Solid-Phase Extraction Protocol for Mifepristone and its Metabolites: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoidal properties. It is widely used for medical termination of pregnancy and is also investigated for its therapeutic potential in various other conditions, including Cushing's syndrome and certain types of cancer. Accurate quantification of mifepristone and its active metabolites in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and drug development.
This application note provides a detailed protocol for the solid-phase extraction (SPE) of mifepristone and its primary metabolites—N-demethyl mifepristone (RU 42633), N-didehydro mifepristone (RU 42848), and hydroxylated mifepristone (RU 42698)—from human plasma. SPE is a robust and reliable technique for sample cleanup and concentration, leading to cleaner extracts and improved analytical sensitivity compared to methods like liquid-liquid extraction.
Principle of Solid-Phase Extraction
Solid-phase extraction is a sample preparation technique that separates components of a mixture according to their physical and chemical properties. In this protocol, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB) is used. The nonpolar stationary phase retains the relatively nonpolar mifepristone and its metabolites from the aqueous plasma sample. Polar impurities are washed away, and the analytes of interest are then eluted with an organic solvent.
Key Metabolites of Mifepristone
Mifepristone is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme through N-demethylation and hydroxylation.[1][2] The main active metabolites are:
-
N-monodemethylated mifepristone (RU 42633): The most abundant metabolite found in plasma.[1]
-
N-didehydro mifepristone (RU 42848): Formed by the loss of two methyl groups.[1]
-
Hydroxylated mifepristone (RU 42698): Resulting from the terminal hydroxylation of the 17-propynyl chain.[1]
These metabolites retain significant affinity for progesterone and glucocorticoid receptors and contribute to the overall biological effect of the drug.[2]
Experimental Protocol: Solid-Phase Extraction of Mifepristone and Metabolites from Human Plasma
This protocol is a representative method synthesized from established practices for the extraction of mifepristone and its metabolites.
Materials and Reagents:
-
SPE Cartridges: Waters Oasis HLB (1 cc, 30 mg) or equivalent C18 cartridges.[3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water (optional, for pH adjustment)
-
Human plasma samples
-
Internal Standard (IS): Levonorgestrel or Norethisterone
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 1.0 mL of plasma in a centrifuge tube, add the internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate any particulate matter.
-
Dilute the supernatant with 1.0 mL of water (or 0.1% formic acid in water) to reduce viscosity and improve loading efficiency.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1.0 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 1.0 mL of HPLC-grade water. Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate (approximately 1 mL/min) to ensure optimal retention of the analytes.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes to remove any residual aqueous solvent.
-
-
Elution:
-
Elute mifepristone and its metabolites from the cartridge by passing 1.0 mL of methanol or acetonitrile through the sorbent.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase used for the analytical method (e.g., a mixture of methanol and water).[3]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or HPLC.
-
Data Presentation
The following table summarizes quantitative data from various studies on the analysis of mifepristone and its metabolites.
| Analyte | Method | Matrix | Recovery (%) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Citation |
| Mifepristone | SPE-LC-MS/MS | Human Plasma | - | 51.89 | 51.89 - 4059.14 | [3] |
| N-Demethyl Mifepristone | SPE-LC-MS/MS | Human Plasma | - | 51.91 | 51.91 - 4059.69 | [3] |
| Hydroxy Mifepristone | SPE-LC-MS/MS | Human Plasma | - | 12.68 | 12.68 - 992.36 | [3] |
| Mifepristone | SPE-HPLC | Human Plasma | 91.7 - 100.1 | 5 | 5 - 10000 | [4] |
| Mifepristone | LLE-UHPLC-MS/MS | Human Blood | 96.3 - 114.7 | 0.5 | 0.5 - 1000 | [5] |
| N-desmethyl-mifepristone | LLE-UHPLC-MS/MS | Human Blood | 96.3 - 114.7 | 0.5 | 0.5 - 1000 | [5] |
| 22-OH-mifepristone | LLE-UHPLC-MS/MS | Human Blood | 96.3 - 114.7 | 0.5 | 0.5 - 1000 | [5] |
| N,N-didesmethyl-mifepristone | LLE-UHPLC-MS/MS | Human Blood | 96.3 - 114.7 | 0.5 | 0.5 - 1000 | [5] |
LLE: Liquid-Liquid Extraction; LLOQ: Lower Limit of Quantification
Visualizations
Caption: Workflow for Solid-Phase Extraction of Mifepristone.
Caption: Simplified Signaling Pathway of Mifepristone.
References
- 1. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 2. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imedpub.com [imedpub.com]
- 4. Development of a high-performance liquid chromatographic method for the determination of mifepristone in human plasma using norethisterone as an internal standard: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Mifepristone in Human Plasma using 22-Hydroxy Mifepristone-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (also known as RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1][2] It is widely used for medical termination of pregnancy, emergency contraception, and the management of hyperglycemia in patients with Cushing's syndrome.[1] Accurate quantification of mifepristone in human plasma is crucial for pharmacokinetic studies, dose optimization, and monitoring patient compliance. This application note provides a detailed protocol for the sensitive and specific quantification of mifepristone in human plasma by Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) using 22-Hydroxy Mifepristone-d6 as a component of the internal standard mixture.
Mifepristone primarily acts as a competitive antagonist of the progesterone receptor, thereby blocking the effects of progesterone necessary for maintaining pregnancy.[1][3] At higher concentrations, it also antagonizes the glucocorticoid receptor.[1][3] Understanding its concentration in plasma is essential for correlating with its pharmacological effects.
Experimental Protocols
This protocol is based on a validated UHPLC-MS/MS method for the determination of mifepristone and its metabolites in human whole blood, which is adaptable for plasma samples.[4][5]
Materials and Reagents
-
Mifepristone analytical standard
-
This compound (as part of a deuterated internal standard mix)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ammonium carbonate solution (0.5 M, pH 9)
-
Tert-butyl methyl ether
-
Human plasma (K2EDTA)
-
Deionized water
Equipment
-
UHPLC system (e.g., Shimadzu Nexera)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Shimadzu LCMS-8050)
-
Analytical column (e.g., Kinetex F5 column (100 × 2.1 mm; 2.6 µm))
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Pipettes and general laboratory glassware
Preparation of Solutions
-
Internal Standard (IS) Mix Solution: Prepare a stock solution containing this compound, mifepristone-d3, and N-desmethyl-mifepristone-d3, each at a concentration of 1000 ng/mL in methanol.[4][5]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Working Standard Solutions: Serially dilute the mifepristone analytical standard in methanol to prepare working solutions at concentrations of 5, 10, 50, 100, 500, 1000, 5000, and 10,000 ng/mL.[4]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a polypropylene tube.
-
Add 20 µL of the IS Mix Solution (containing this compound).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).[4][5]
-
Vortex for 10 seconds.
-
Vortex for 10 minutes to extract the analytes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.[4][5]
-
Reconstitute the residue in 50 µL of methanol.[5]
-
Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Conditions
-
UHPLC System:
-
Column: Kinetex F5 column (100 × 2.1 mm; 2.6 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
Gradient Program:
-
0 min: 5% B
-
12 min: 98% B
-
14 min: 98% B
-
15 min: 5% B
-
20 min: 5% B (re-equilibration)[4]
-
-
Flow Rate: 0.4 mL/min[4]
-
Injection Volume: 2 µL[4]
-
Column Temperature: 40 °C
-
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Mifepristone: m/z 430.3 → 372.2
-
This compound (IS): m/z 452.3 → 434.3
-
-
Calibration Curve and Quality Control (QC) Samples
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.5 ng/mL to 1000 ng/mL.[4]
-
Quality Control Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 5, 100, and 500 ng/mL).[4]
Data Presentation
The following tables summarize the quantitative performance of the described method.
| Parameter | Value |
| Linearity Range | 0.5 - 1000 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] |
| Coefficient of Determination (r²) | > 0.999[4] |
Table 1: Calibration Curve and LLOQ
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low QC (5 ng/mL) | ≤ 13.2% | ≤ 13.2% | ± 13.2% | ± 13.2% |
| Mid QC (100 ng/mL) | ≤ 13.2% | ≤ 13.2% | ± 13.2% | ± 13.2% |
| High QC (500 ng/mL) | ≤ 13.2% | ≤ 13.2% | ± 13.2% | ± 13.2% |
Table 2: Precision and Accuracy [4]
| Analyte | Recovery (%) | Matrix Effect (%) |
| Mifepristone | 96.3 - 114.7% | -3.0 to 14.7% |
Table 3: Recovery and Matrix Effect [4]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the liquid-liquid extraction of mifepristone from human plasma.
Mifepristone Signaling Pathway
Caption: Mechanism of action of mifepristone as a progesterone receptor antagonist.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mifepristone - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Mifepristone using 22-Hydroxy Mifepristone-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1] It is clinically used for medical termination of pregnancy and in the management of hyperglycemia in patients with Cushing's syndrome.[2][3] Therapeutic drug monitoring (TDM) of mifepristone and its active metabolites is crucial for optimizing treatment efficacy and minimizing adverse effects. Mifepristone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, through N-demethylation and hydroxylation.[1] The primary metabolites, including N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and 22-hydroxy-mifepristone, exhibit biological activity and contribute to the overall therapeutic and toxic effects of the drug.[1][4]
This document provides a detailed protocol for the quantitative analysis of mifepristone and its major metabolites in human plasma or blood for TDM, utilizing 22-Hydroxy Mifepristone-d6 as an internal standard. The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.[5]
Metabolic Pathway of Mifepristone
Mifepristone undergoes extensive metabolism, leading to the formation of several active metabolites. The primary metabolic pathways are N-demethylation and hydroxylation.[1][6] The three major metabolites that retain significant affinity for progesterone and glucocorticoid receptors are N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and 22-hydroxy-mifepristone.[1] Understanding this pathway is critical for comprehensive therapeutic drug monitoring.
Figure 1: Metabolic pathway of Mifepristone.
Quantitative Data Summary
The following tables summarize the key parameters for the quantification of mifepristone and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: LC-MS/MS Method Parameters for Analyte Quantification
| Parameter | Mifepristone | N-desmethyl-mifepristone | 22-Hydroxy-mifepristone | N,N-didesmethyl-mifepristone |
|---|---|---|---|---|
| Linearity Range (ng/mL) | 5.0 - 2000[7] | 5.0 - 2000[7] | 0.5 - 500[8] | 0.5 - 1000[8] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.0[7] | 5.0[7] | 0.5[9] | 0.5[8] |
| Lower Limit of Detection (LOD) (ng/mL) | 1.0[7] | 1.0[7] | Not Reported | Not Reported |
| Recovery (%) | 96.3 - 114.7[9] | 96.3 - 114.7[8] | 96.3 - 114.7[8] | 96.3 - 114.7[8] |
| Matrix Effect (%) | -3.0 to 14.7[9] | -3.0 to 14.7[8] | -3.0 to 14.7[8] | -3.0 to 14.7[8] |
| Intra-day Precision (% RSD) | < 15[7] | < 15[7] | ≤ 13.2[9] | ≤ 13.2[8] |
| Inter-day Precision (% RSD) | < 15[7] | < 15[7] | ≤ 13.2[9] | ≤ 13.2[8] |
Table 2: Example of Observed Concentrations in a Clinical Case [9]
| Analyte | Concentration (ng/mL) |
|---|---|
| Mifepristone | 557.4 |
| N-desmethyl-mifepristone | 638.7 |
| 22-Hydroxy-mifepristone | 176.9 |
| N,N-didesmethyl-mifepristone | 144.5 |
| N-desmethyl-hydroxy-mifepristone | Qualitative |
Experimental Protocols
The following is a detailed protocol for the extraction and analysis of mifepristone and its metabolites from human plasma or whole blood.
Materials and Reagents
-
Mifepristone, N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and 22-Hydroxy-mifepristone analytical standards.
-
This compound and other deuterated internal standards (e.g., Mifepristone-d6, N-desmethyl-mifepristone-d3).[10][11]
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid or acetic acid.
-
Ammonium carbonate.
-
Human plasma or whole blood (blank).
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analytical standard and internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a mixture of methanol and water (e.g., 50:50 v/v) to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard primary stock solution with methanol to achieve the desired concentration.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma or whole blood sample, add 20 µL of the internal standard working solution and vortex briefly.[10]
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9) and vortex.[10]
-
Add 2 mL of tert-butyl-methyl ether, cap the tube, and vortex for 10 minutes.[10]
-
Centrifuge the samples at 1520 x g for 10 minutes at 4°C.[10]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[10]
-
Reconstitute the dried extract in 50 µL of the mobile phase (e.g., methanol) and transfer to an autosampler vial for analysis.[10]
Figure 2: TDM workflow for Mifepristone.
LC-MS/MS Conditions
The following are suggested starting conditions that may require optimization for your specific instrumentation.
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC System | UHPLC or HPLC system |
| Column | C18 column (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm)[13] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.2% Acetic Acid[13] |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient/Isocratic | Isocratic: 75% B[13] or a suitable gradient |
| Flow Rate | 0.5 mL/min[13] |
| Injection Volume | 2-10 µL[13] |
| Column Temperature | 25-40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 4: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Mifepristone | 430.3 | 134.0[13] |
| N-desmethyl-mifepristone | 416.3 | 120.0[13] |
| 22-Hydroxy-mifepristone | 446.3 | 109.1[13] |
| This compound (IS) | 452.3 (example) | To be determined |
Note: The exact m/z for the deuterated internal standard will depend on the specific labeling pattern and should be confirmed by infusion.
Data Analysis and Quality Control
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations in triplicate to assess the accuracy and precision of the method. The results should be within ±15% of the nominal concentration (±20% for LLOQ).
-
Selectivity: Analyze blank plasma or blood from at least five different sources to ensure no endogenous interferences are present at the retention times of the analytes and internal standard.[10]
-
Carryover: Inject a blank sample after the highest calibration standard to ensure that carryover is not significant.
Conclusion
This application note provides a comprehensive framework for the therapeutic drug monitoring of mifepristone and its active metabolites using a robust and sensitive UHPLC-MS/MS method with this compound as an internal standard. The detailed protocols for sample preparation and analysis, along with the summarized quantitative data, will aid researchers and clinicians in implementing this assay for pharmacokinetic studies and routine therapeutic drug monitoring, ultimately contributing to the safe and effective use of mifepristone.
References
- 1. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolism [chm.bris.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion [mdpi.com]
- 9. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 13. imedpub.com [imedpub.com]
Application of 22-Hydroxy Mifepristone-d6 in Forensic Toxicology: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 22-Hydroxy Mifepristone-d6 as an internal standard in the forensic toxicological analysis of mifepristone and its metabolites. The methodologies described are primarily based on validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) techniques, which are crucial in clinical and forensic investigations, especially in cases of self-induced pharmacological abortions.[1][2]
Application Notes
The use of mifepristone (RU-486) in pharmacological abortions necessitates reliable and sensitive analytical methods for its detection and quantification in biological samples for forensic purposes.[1][3] Deuterated internal standards are essential in mass spectrometry-based bioanalysis to ensure accuracy and precision by compensating for variations during sample preparation, injection, and ionization.[4][5][6][7] this compound is a deuterium-labeled version of the primary mifepristone metabolite, 22-Hydroxy Mifepristone.[8][9] Its structural similarity and mass difference make it an ideal internal standard for the quantification of mifepristone and its metabolites.[4]
The protocol outlined below is based on a validated UHPLC-QqQ-MS/MS method that allows for the simultaneous determination of mifepristone and its major metabolites, including N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and 22-OH-mifepristone.[1][2][10] This method has been successfully applied in a forensic case involving a maternal blood sample after a self-induced abortion.[1][2][11]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of mifepristone and its metabolites from a whole blood sample.
-
Materials:
-
Whole blood sample (250 µL)
-
Internal Standard Mix Solution (20 µL) containing 22-OH-mifepristone-d6, mifepristone-d3, and N-desmethyl-mifepristone-d3, each at a concentration of 1000 ng/mL.[1]
-
0.5 M ammonium carbonate solution (pH 9) (200 µL)[1]
-
tert-butyl-methyl ether (2 mL)[1]
-
Methanol (50 µL)[1]
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 250 µL of the whole blood sample, add 20 µL of the internal standard mix solution.[1]
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).[1]
-
Perform liquid-liquid extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.[1]
-
Centrifuge the sample at 1520 × g for 10 minutes at 4 °C.[1]
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.[1]
-
Reconstitute the dried extract in 50 µL of methanol.[1]
-
Transfer the reconstituted sample to a glass insert for UHPLC-QqQ-MS/MS analysis.[1]
-
UHPLC-QqQ-MS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled with a triple-quadrupole mass spectrometer with an electrospray ion source (ESI) operating in positive ionization mode.[1]
-
-
Chromatographic Conditions:
-
The specific column, mobile phases, and gradient are not detailed in the provided search results but would be optimized for the separation of the analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive (+)[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
Nebulizing Gas Flow: 3 L/min[1]
-
Heating Gas Flow: 10 L/min[1]
-
Interface Temperature: 250 °C[1]
-
Desolvation Line Temperature: 200 °C[1]
-
Heat Block Temperature: 350 °C[1]
-
Drying Gas Flow: 10 L/min[1]
-
Data Presentation
Method Validation Parameters
The following tables summarize the validation data for the UHPLC-QqQ-MS/MS method.[1][2][10]
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| **Linearity (R²) ** | >0.999 |
| Intra-day and Inter-day Accuracy and Precision | Did not exceed ± 13.2% |
| Recovery | 96.3–114.7% |
| Matrix Effect | -3.0 to 14.7% |
| Method validation parameters for the UHPLC-QqQ-MS/MS analysis of mifepristone and its metabolites.[1] |
Quantitative Results from a Forensic Case
The following table presents the concentrations of mifepristone and its metabolites found in a maternal blood sample.[1][2][3][10]
| Analyte | Concentration (ng/mL) |
| Mifepristone | 557.4 |
| N-desmethyl-mifepristone | 638.7 |
| 22-OH-mifepristone | 176.9 |
| N,N-didesmethyl-mifepristone | 144.5 |
| N-desmethyl-hydroxy-mifepristone | Qualitative |
| Concentrations of mifepristone and its metabolites in a maternal blood sample.[1] |
Visualizations
Caption: Experimental workflow for the analysis of mifepristone and its metabolites.
Caption: Proposed metabolic pathway of mifepristone in humans.[10]
References
- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. texilajournal.com [texilajournal.com]
- 7. chiron.no [chiron.no]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for 22-Hydroxy Mifepristone-d6
Welcome to the technical support center for the LC-MS/MS analysis of 22-Hydroxy Mifepristone-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for the analysis of this compound?
A1: For initial method development, we recommend starting with a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use of a C18 column is common for the separation of mifepristone and its metabolites[1][2][3]. Electrospray ionization (ESI) in positive mode is typically used for detection[3][4].
Q2: Which internal standard should be used for the quantification of 22-Hydroxy Mifepristone?
A2: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response[5]. This compound is the ideal internal standard for the analysis of 22-Hydroxy Mifepristone. If this compound is the analyte, a closely related deuterated analog such as Mifepristone-d3 can be considered[4].
Q3: What are the expected precursor and product ions for this compound?
A3: Based on the structure of 22-Hydroxy Mifepristone and common fragmentation patterns, the expected precursor ion ([M+H]+) for the d6 variant would be m/z 452. The exact product ions should be determined by infusion experiments, but common fragments arise from the loss of the propynyl group and other characteristic fragments of the mifepristone core structure. For the non-deuterated 22-Hydroxy-mifepristone, the precursor ion is m/z 446.[1][6][7]
Troubleshooting Guides
Low Signal Intensity or Poor Sensitivity
Problem: I am observing a weak signal or no signal at all for this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flows, and temperatures. Test both positive and negative ionization modes, although positive mode is generally preferred for mifepristone and its metabolites.[8][9] |
| Incorrect MS/MS Transition | Verify the precursor and product ions for this compound. Perform a product ion scan to identify the most abundant and stable fragment ions. Adjust the collision energy to maximize the intensity of the desired product ion.[8] |
| Inefficient Chromatographic Separation | Ensure the LC method is appropriate for retaining and eluting the analyte. Adjust the mobile phase composition and gradient to achieve a sharp peak shape. A typical mobile phase consists of a mixture of ammonium formate with formic acid in water and acetonitrile.[4] |
| Sample Degradation | Mifepristone and its metabolites can be susceptible to degradation. Ensure proper sample storage and handling. Minimize freeze-thaw cycles and consider immediate analysis after sample preparation.[10][11] |
High Background Noise or Interferences
Problem: My chromatogram shows high background noise, making it difficult to integrate the peak for this compound.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Matrix components from the biological sample can co-elute with the analyte and cause ion suppression or enhancement.[12][13] Improve sample preparation by using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.[1][4] A stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects.[5] |
| Contaminated LC System | Flush the LC system with a strong solvent to remove any contaminants. Check for and replace any contaminated solvents or reservoirs. |
| Inappropriate Mobile Phase | Ensure the mobile phase components are of high purity (LC-MS grade). The presence of impurities can significantly increase background noise. |
Poor Peak Shape or Tailing
Problem: The chromatographic peak for this compound is broad, tailing, or splitting.
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions on the Column | Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of formic acid can improve peak shape for amine-containing compounds like mifepristone and its metabolites. |
| Column Degradation | Replace the analytical column if it has been used extensively or has been subjected to harsh conditions. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization for your specific matrix.
-
To 200 µL of the sample (e.g., whole blood), add 20 µL of the internal standard solution (e.g., 1 µg/mL of 22-OH-mifepristone-d6 in methanol) and 200 µL of 0.5 M ammonium carbonate solution (pH 9).[4]
-
Vortex the mixture for 30 seconds.
-
Add 2 mL of tert-butyl-methyl ether and vortex for 10 minutes for extraction.[4]
-
Centrifuge the sample at 1520 x g for 10 minutes at 4 °C.[4]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.[4]
-
Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development. These parameters are based on published methods for mifepristone and its metabolites and should be optimized for your specific instrument and application.[4][6]
| Parameter | Value |
| LC Column | C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Gradient | 5% B to 98% B over 12 minutes |
| Ionization Mode | ESI Positive |
| Nebulizing Gas Flow | 3 L/min |
| Heating Gas Flow | 10 L/min |
| Interface Temperature | 250 °C |
| Desolvation Line Temperature | 200 °C |
| Heat Block Temperature | 350 °C |
| Drying Gas Flow | 10 L/min |
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. imedpub.com [imedpub.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Matrix Effects with 22-Hydroxy Mifepristone-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively overcoming matrix effects in LC-MS/MS analysis using 22-Hydroxy Mifepristone-d6 as an internal standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of mifepristone or its metabolites where this compound is used to compensate for matrix effects.
Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
-
Question: My QC samples are failing to meet the acceptance criteria for accuracy and precision, despite using this compound as an internal standard. What are the potential causes and solutions?
-
Answer: This issue often points to differential matrix effects, where the analyte and the internal standard are not affected by the matrix in the same way. Here’s a systematic approach to troubleshoot this problem:
Troubleshooting Steps:
-
Verify Co-elution: Ensure that this compound co-elutes with the analyte of interest (e.g., 22-Hydroxy Mifepristone). Even slight chromatographic separation can expose them to different matrix components, leading to differential ion suppression or enhancement.
-
Evaluate Matrix Factor: Conduct a post-extraction addition experiment to quantify the matrix effect in different lots of the biological matrix.[1] This will help determine if the variability is due to inter-lot differences in matrix composition.
-
Optimize Sample Preparation: A more rigorous sample cleanup method may be necessary to remove interfering endogenous components.[2] Consider switching from a simple protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]
-
Chromatographic Adjustments: Modify the LC gradient, mobile phase composition, or even the column chemistry to achieve better separation of the analyte and internal standard from the matrix components causing interference.[1][2]
dot
Caption: Troubleshooting workflow for poor accuracy and precision.
-
Issue 2: Inconsistent or Low Internal Standard (IS) Response
-
Question: The peak area of this compound is highly variable across my samples, or significantly lower than in my calibration standards. What could be the cause?
-
Answer: Variability in the internal standard response can compromise the reliability of your results. Potential causes and solutions are outlined below:
Troubleshooting Steps:
-
Sample Preparation Inconsistency: Ensure precise and consistent execution of all sample preparation steps, especially the addition of the internal standard. Automated liquid handlers can improve precision.
-
Extraction Recovery Issues: The extraction efficiency of this compound might be poor or variable. Evaluate the recovery by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
-
IS Stability: Although deuterated standards are generally stable, investigate potential degradation during sample storage or processing.
-
Severe Ion Suppression: In some cases, the matrix effect can be so severe that it significantly suppresses the IS signal. This necessitates a more effective sample cleanup or chromatographic separation.[4][5]
dot
Caption: Workflow for addressing inconsistent internal standard response.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, whole blood, tissue homogenates).[2][6] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification, thereby compromising the reliability of the bioanalytical method.[5][7]
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it is chromatographically indistinguishable from the unlabeled analyte (22-Hydroxy Mifepristone) and experiences the same degree of ion suppression or enhancement.[2] By measuring the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[8]
Q3: Can this compound be used as an internal standard for mifepristone and its other metabolites?
A3: While a SIL-IS is most effective when it is the labeled counterpart of the analyte, in practice, a labeled metabolite like this compound can be used for other related compounds if it co-elutes and exhibits a similar response to matrix effects. One study successfully used a mix of deuterated standards, including 22-OH-mifepristone-d6, to quantify mifepristone and its various metabolites in human whole blood.[9] However, this approach requires thorough validation to ensure that the IS adequately tracks the matrix effects for each specific analyte.
Q4: What are the key experiments to perform to validate a method using this compound for matrix effect compensation?
A4: The following experiments are crucial:
-
Matrix Factor Assessment: To quantitatively evaluate the extent of ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in neat solutions.[1] This should be performed in at least six different lots of the biological matrix.
-
Recovery Evaluation: To determine the efficiency of the extraction process for both the analyte and the internal standard.
-
Precision and Accuracy: To ensure the method provides reliable results across the calibration range, assessed using QC samples at low, medium, and high concentrations.
Q5: What are the most common sources of matrix effects in biological samples?
A5: Common sources include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: Can alter the ionization efficiency in the MS source.
-
Endogenous Metabolites: Co-eluting with the analyte of interest.
-
Proteins: Can precipitate in the ion source and cause contamination.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to quantify the matrix effect.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using the validated sample preparation method. Spike the analyte and this compound into the final extracts at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before extraction at the same concentrations. (This set is primarily for recovery assessment but can be analyzed alongside).
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
The coefficient of variation (CV%) of the IS-Normalized MF across the different lots should be within acceptable limits (e.g., <15%).
-
dot
Caption: Workflow for quantitative assessment of matrix effect.
Data Summary Tables
Table 1: LC-MS/MS Parameters for Mifepristone and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mifepristone | 430.3 | 134.0 |
| N-Demethyl Mifepristone | 416.3 | 120.0 |
| Hydroxy Mifepristone | 446.3 | 109.1 |
| This compound (IS) | Typically +6 Da from Hydroxy Mifepristone | To be determined empirically |
Data compiled from literature.[10][11] The exact mass transitions for this compound should be optimized during method development.
Table 2: Example Method Validation Data for Mifepristone and Metabolites in Human Blood
| Parameter | Mifepristone | N-desmethyl-mifepristone | 22-OH-mifepristone |
| Linearity Range (ng/mL) | 0.5 - 1000 | 0.5 - 1000 | 0.5 - 1000 |
| LLOQ (ng/mL) | 0.5 | 0.5 | 0.5 |
| Intra-day Accuracy (%) | ± 13.2 | ± 13.2 | ± 13.2 |
| Inter-day Accuracy (%) | ± 13.2 | ± 13.2 | ± 13.2 |
| Recovery (%) | 96.3 - 114.7 | 96.3 - 114.7 | 96.3 - 114.7 |
| Matrix Effect (%) | -3.0 to 14.7 | -3.0 to 14.7 | -3.0 to 14.7 |
This table summarizes validation parameters from a study that utilized a mix of deuterated internal standards, including 22-OH-mifepristone-d6, for the analysis of mifepristone and its metabolites in human whole blood.[9][12]
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. youtube.com [youtube.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. zefsci.com [zefsci.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imedpub.com [imedpub.com]
- 11. LC-MS/MS Method Development and Validation of Mifepristone and its Metabolites in Human Plasma | Semantic Scholar [semanticscholar.org]
- 12. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ion Suppression Issues with Deuterated Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering ion suppression issues when using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS?
Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is decreased by the presence of co-eluting compounds from the sample matrix.[1][2] This results in a reduced signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][3] The "matrix" encompasses all components in a sample apart from the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][3] Ion suppression commonly occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can impede the analyte's ability to form gas-phase ions. ESI is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[4][5]
Q2: I'm using a deuterated internal standard. Shouldn't that correct for ion suppression?
Ideally, a deuterated internal standard (IS) should co-elute with the analyte and experience the same degree of ion suppression.[2] The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification. However, this is not always the case. Differential ion suppression can occur, where the analyte and the deuterated IS are affected differently by the matrix.[2] This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute.[2] This separation is often caused by the "deuterium isotope effect," where the substitution of hydrogen with deuterium can slightly alter the molecule's physicochemical properties.[2]
Q3: What causes the chromatographic separation between my analyte and its deuterated internal standard?
The primary cause is the deuterium isotope effect . The bond strength of carbon-deuterium (C-D) is slightly stronger than that of carbon-hydrogen (C-H). In reversed-phase chromatography, this can lead to the deuterated compound having slightly different lipophilicity and eluting marginally earlier than the non-deuterated analyte.[2] Even a small shift in retention time can expose the analyte and the internal standard to different ion-suppressing regions of the chromatogram, leading to inaccurate results.[6]
Q4: How can I determine if I have an ion suppression problem?
A widely used method to identify regions of ion suppression is the post-column infusion experiment . This technique involves continuously infusing a standard solution of your analyte into the LC eluent after the analytical column but before the mass spectrometer. After establishing a stable baseline signal, a blank matrix extract is injected. Any significant drop in the baseline signal indicates a region of ion suppression.[5][7]
Another key assessment is the matrix factor (MF) calculation , which quantitatively determines the extent of ion suppression or enhancement.[8]
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantification despite using a deuterated internal standard.
-
Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard from a neat solution and a matrix sample. A noticeable shift in retention time between the two compounds in the matrix sample compared to the neat solution is a strong indicator of a problem.
-
Assess Matrix Effect: Perform a matrix effect evaluation to quantify the degree of ion suppression for both the analyte and the internal standard individually. A significant difference in the matrix effect percentage confirms differential suppression.
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient profile, mobile phase composition, column chemistry) to achieve better co-elution of the analyte and internal standard. Sometimes, using a column with slightly lower resolution can help merge the peaks.[6]
-
Improve Sample Cleanup: A more rigorous sample preparation method can remove the interfering matrix components.
-
Problem 2: The signal for my deuterated internal standard is highly variable across different samples.
-
Possible Cause: Significant lot-to-lot or inter-subject variability in the sample matrix composition.
-
Troubleshooting Steps:
-
Evaluate Multiple Matrix Lots: Perform the matrix effect experiment using at least six different lots of the biological matrix to assess the variability of ion suppression.[8]
-
Enhance Sample Preparation: Implement a more robust sample cleanup technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a wider range of interfering compounds.
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in a pooled matrix that is representative of the study samples to help normalize the variability.
-
Data Presentation
Table 1: Impact of Sample Preparation Technique on Ion Suppression
| Sample Preparation Method | Analyte Peak Area (in matrix) | Peak Area (in neat solution) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 45,000 | 100,000 | 55% Suppression |
| Liquid-Liquid Extraction (LLE) | 75,000 | 100,000 | 25% Suppression |
| Solid-Phase Extraction (SPE) - C18 | 85,000 | 100,000 | 15% Suppression |
| Solid-Phase Extraction (SPE) - Mixed-Mode | 95,000 | 100,000 | 5% Suppression |
This table illustrates how different sample preparation methods can significantly reduce ion suppression, with SPE generally providing cleaner extracts than protein precipitation.[5]
Table 2: Influence of Mobile Phase pH on Analyte Signal Intensity (Basic Compound)
| Mobile Phase pH | Analyte Signal Intensity (Arbitrary Units) |
| 2.7 (0.1% Formic Acid) | 1.2 x 10^7 |
| 10.0 (10 mM Ammonium Bicarbonate) | 2.0 x 10^7 |
For basic compounds, using a high pH mobile phase can sometimes lead to increased signal intensity in positive ion mode ESI, contrary to what might be expected based on solution chemistry.[1]
Experimental Protocols
1. Protocol for Post-Column Infusion Experiment
Objective: To qualitatively identify regions of ion suppression in the chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-piece connector
-
Analyte standard solution
-
Blank matrix extract
-
Reconstitution solvent
Methodology:
-
Prepare a solution of your analyte in a suitable solvent at a concentration that provides a stable and mid-range signal on the mass spectrometer.
-
Set up the LC system with the analytical column and mobile phase conditions used in your assay.
-
Connect the outlet of the LC column to one inlet of the T-piece.
-
Connect a syringe pump containing the analyte solution to the second inlet of the T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.
-
Begin the LC gradient and start the syringe pump at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for the infused analyte is observed, inject a blank matrix extract.
-
Monitor the signal of the infused analyte throughout the chromatographic run. Any dips in the baseline indicate retention times where co-eluting matrix components are causing ion suppression.
2. Protocol for Matrix Factor (MF) Calculation
Objective: To quantitatively assess the extent of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the analyte and internal standard into the final extract at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the extraction process at the same low and high concentrations. (This set is used to determine recovery, but is part of a comprehensive evaluation).
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Interpretation:
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
-
A robust method should have an MF value close to 1, and the IS-normalized MF should be consistent across different concentrations and matrix lots.[8]
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression Issues.
References
- 1. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Analysis of 22-Hydroxy Mifepristone-d6
Welcome to the technical support center for the HPLC analysis of 22-Hydroxy Mifepristone-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their chromatographic methods for this specific analyte.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the HPLC analysis of this compound, with a focus on improving peak shape.
Q1: What are the most common causes of poor peak shape (tailing, fronting, or broad peaks) for this compound?
Poor peak shape in HPLC can stem from a variety of factors, which can be broadly categorized as chemical effects or physical/system issues.[1]
-
Peak Tailing: This is often the most common issue.[1]
-
Chemical Causes: Secondary interactions between the analyte and the stationary phase are a primary cause.[2] For compounds like mifepristone and its metabolites, which may have ionizable amine groups, interactions with residual silanols on silica-based columns can lead to significant tailing.[2][3] An improperly buffered or inappropriate mobile phase pH is a major contributor to this problem.[1][4]
-
Physical Causes: Column overload (injecting too much sample), column degradation or contamination, and issues with column packing can also cause tailing.[1]
-
-
Peak Fronting: This is typically caused by low sample solubility in the mobile phase, column overload, or poor column performance.[1]
-
Broad Peaks: Broad peaks can indicate issues such as column deterioration, sample diffusion, or problems with the mobile phase composition.[5] It can also be a symptom of extra-column volume or a void in the column packing.[6]
Q2: My peak for this compound is tailing. How can I fix this?
Peak tailing is a common problem that can often be resolved by systematically adjusting your method parameters.[1]
-
Optimize Mobile Phase pH: The pH of your mobile phase is critical for ionizable compounds.[4][7] For basic compounds, using a low pH mobile phase (e.g., pH 3) can protonate the residual silanol groups on the column, minimizing secondary interactions that cause tailing.[3][7] It is recommended to work at a pH at least one unit above or below the pKa of the analyte to ensure it is in a single ionic state.[7]
-
Use a Buffer: Incorporating a buffer (e.g., phosphate or formate) into your mobile phase helps control the pH and improves the robustness and reproducibility of your separation.[2][4][8] A buffer concentration of 20-50 mM is typically effective.
-
Select an Appropriate Column: Consider using a high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol groups, reducing the chance of secondary interactions.[9]
-
Reduce Sample Concentration: Injecting a lower concentration of your analyte can determine if column overload is the cause of tailing.[9]
-
Check Sample Solvent: Whenever possible, dissolve your sample in the mobile phase. If a stronger solvent is used, it can cause peak distortion.[10] Using a co-injection of a weaker solvent can sometimes improve the peak shape in such cases.[10]
Q3: How do I choose the right mobile phase for analyzing mifepristone and its metabolites?
Choosing the right mobile phase involves selecting the appropriate organic solvent, aqueous component, and any necessary additives like buffers.
-
Organic Solvent: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[11] Acetonitrile generally offers lower viscosity and better UV transparency.[11]
-
Aqueous Phase & pH: For mifepristone and its hydroxylated metabolites, which are ionizable, controlling the pH is crucial.[7] Several published methods for mifepristone use a mobile phase with an acidic pH, often around 3.0, to ensure good peak shape.[12][13] This is achieved by using a buffer like potassium dihydrogen orthophosphate or by adding an acid like formic acid.[2][12]
-
Isocratic vs. Gradient Elution: Isocratic elution (constant mobile phase composition) is simpler, but gradient elution (composition changes during the run) can be necessary to separate complex mixtures or reduce analysis time.[8]
Comparative Data: HPLC Methods for Mifepristone Analysis
The following table summarizes various published HPLC methods used for the analysis of mifepristone. While these methods were developed for the parent drug, they provide an excellent starting point for optimizing the separation of its deuterated metabolite, this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Qualisil BDS C8 | C18 reversed-phase | Kromasil C18 (250x4.6mm, 5µm) | C18 |
| Mobile Phase | Buffer:Acetonitrile (60:40 v/v) | Methanol:Acetonitrile:Buffer (30:30:40 v/v/v) | Acetonitrile:Water (70:30 v/v) | Methanol:Water (88:12 v/v) |
| Buffer | Potassium dihydrogen orthophosphate (pH 3.0) | 0.05 M phosphate buffer (pH 3.0) with 0.05% SDS | Not specified | Not specified |
| Flow Rate | 0.6 mL/min | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 305 nm | 302 nm | 305 nm | 305 nm |
| Reference | [12] | [13] | [14] | [13] |
Experimental Protocols
Protocol: Mobile Phase Preparation and Optimization
This protocol provides a step-by-step guide for preparing and optimizing the mobile phase to improve peak shape.
Objective: To prepare a buffered mobile phase at a controlled pH to minimize peak tailing and achieve a robust separation.
Materials:
-
HPLC-grade acetonitrile or methanol[5]
-
HPLC-grade water
-
Potassium dihydrogen phosphate (or Ammonium formate for LC-MS)
-
Orthophosphoric acid (or Formic acid for LC-MS)
-
0.45 µm or 0.22 µm membrane filters[15]
-
Calibrated pH meter[4]
-
Glassware and volumetric flasks
Procedure:
-
Buffer Preparation (Aqueous Phase):
-
To prepare a 20 mM Potassium Phosphate buffer, weigh the appropriate amount of potassium dihydrogen phosphate and dissolve it in HPLC-grade water in a volumetric flask.
-
Measure the pH of the aqueous buffer solution using a calibrated pH meter.[4]
-
Adjust the pH to the desired value (e.g., 3.0) by adding orthophosphoric acid dropwise while stirring. Always adjust the pH of the aqueous component before mixing it with the organic solvent.[7]
-
-
Mobile Phase Preparation:
-
Measure the required volumes of the prepared aqueous buffer and the organic solvent (e.g., acetonitrile) separately using graduated cylinders or volumetric flasks for accuracy.[15]
-
Combine the measured volumes in a clean mobile phase reservoir bottle. For example, for a 60:40 (Aqueous:Organic) mobile phase, combine 600 mL of the prepared buffer with 400 mL of acetonitrile.
-
-
Degassing and Filtration:
-
Filter the final mobile phase mixture through a 0.45 µm (for HPLC) or 0.22 µm (for UHPLC) filter to remove any particulate matter.[15] This prevents clogging of the system and column.[15]
-
Degas the mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved gases, which can cause baseline noise and pump issues.
-
-
Optimization:
-
Equilibrate the HPLC system with the new mobile phase until a stable baseline is achieved.
-
Inject the this compound standard.
-
If peak tailing persists, consider small, systematic adjustments to the mobile phase pH (e.g., ± 0.2 units) or the organic solvent ratio (e.g., ± 2-5%) to find the optimal conditions.[4]
-
Visual Troubleshooting Guide
The following workflow provides a systematic approach to diagnosing and resolving common HPLC peak shape problems.
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. youtube.com [youtube.com]
- 3. agilent.com [agilent.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. mastelf.com [mastelf.com]
- 6. rheniumgroup.co.il [rheniumgroup.co.il]
- 7. agilent.com [agilent.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. mastelf.com [mastelf.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
Technical Support Center: Minimizing Carryover in 22-Hydroxy Mifepristone-d6 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the analysis of 22-Hydroxy Mifepristone-d6.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS analysis?
A1: Analyte carryover refers to the appearance of a small portion of an analyte from a preceding sample in a subsequent injection, typically a blank or a different sample.[1] This phenomenon can lead to inaccurate quantification, especially for low-concentration samples that are analyzed after high-concentration samples.[2]
Q2: Why might this compound be prone to carryover?
A2: While specific data on this compound carryover is not extensively published, its parent compound, Mifepristone, is known to be poorly soluble in water and highly soluble in organic solvents like methanol, chloroform, and acetone.[3] Compounds with such properties can be "sticky," meaning they have a tendency to adsorb to surfaces within the LC-MS system, such as tubing, injector parts, and the analytical column. This adsorption can lead to carryover if not adequately addressed with proper cleaning and wash steps.
Q3: What are the common sources of carryover in an LC-MS system?
A3: Carryover can originate from several components of the LC-MS system. The most common sources include:
-
Autosampler: The injection needle, sample loop, rotor seals, and stators are frequent culprits.[4]
-
Analytical Column: The column, including frits and the stationary phase, can retain the analyte.
-
LC System Plumbing: Dead volumes in fittings and tubing can trap and later release the analyte.[1]
-
MS Ion Source: Contamination of the ion source can also contribute to background signals that may be mistaken for carryover.[4]
Troubleshooting Guides
Initial Assessment of Carryover
If you suspect carryover of this compound, the first step is to confirm and quantify the extent of the issue.
Experimental Protocol: Carryover Assessment
-
Prepare a High-Concentration Standard: Prepare a standard of this compound at the upper limit of the quantification (ULOQ) range of your assay.
-
Prepare Blank Samples: Use the same matrix as your samples (e.g., plasma, mobile phase) for your blank injections.
-
Injection Sequence: Set up the following injection sequence on your LC-MS system:
-
Injection 1: Blank
-
Injection 2: High-Concentration Standard (ULOQ)
-
Injection 3: Blank 1
-
Injection 4: Blank 2
-
Injection 5: Blank 3
-
-
Data Analysis: Analyze the chromatograms for the blank injections immediately following the high-concentration standard. The presence of a peak at the retention time of this compound in "Blank 1" confirms carryover. The peak area in subsequent blanks should decrease.[5]
Data Presentation: Carryover Evaluation
Summarize your findings in a table to clearly assess the extent of the carryover.
| Injection | Sample Type | Peak Area of this compound | % Carryover ((Blank Area / ULOQ Area) * 100) |
| 1 | Blank | Not Detected | N/A |
| 2 | High-Concentration Standard | User-determined value | N/A |
| 3 | Blank 1 | User-determined value | User-calculated value |
| 4 | Blank 2 | User-determined value | User-calculated value |
| 5 | Blank 3 | User-determined value | User-calculated value |
Systematic Troubleshooting of Carryover
Once carryover is confirmed, a systematic approach is necessary to identify and eliminate the source.
Caption: A logical workflow for systematically identifying and addressing the source of carryover in an LC-MS system.
Detailed Methodologies for Minimizing Carryover
1. Optimizing the Autosampler Wash
The autosampler is a primary source of carryover.[6] A robust needle wash is critical.
-
Wash Solvent Selection: For this compound, which is likely hydrophobic, a strong wash solvent is essential.[3] A good starting point is a mixture of organic solvents. A commonly used "magic mix" is 40% acetonitrile, 40% isopropanol, and 20% acetone.[1] You can also try a mixture of methanol, acetonitrile, isopropanol, and water with a small percentage of formic acid (e.g., 25:25:25:25 v/v/v/v with 0.1% formic acid).[5]
-
Wash Volume and Duration: Increase the volume of the wash solution and the duration of the wash cycle. Ensure both the inside and outside of the needle are thoroughly washed.
2. Modifying Chromatographic Conditions
-
Column Washing: At the end of your analytical gradient, incorporate a high organic wash step (e.g., 95-100% methanol or acetonitrile) for a sufficient duration to elute any strongly retained compounds from the column.[7]
-
Extend Run Time: If late-eluting matrix components are suspected of causing issues, extending the overall run time can ensure the column is clean before the next injection.[7]
3. System Maintenance
-
Regular Inspection: Regularly inspect and replace consumable parts of the autosampler, such as the needle, needle seat, and rotor seals, as these can wear over time and create dead volumes where the sample can be trapped.[4][8]
-
Check Fittings: Ensure all tubing and fittings are properly seated to avoid dead volumes.
4. Sample Preparation and Injection
-
Injection Volume: If possible, reduce the injection volume of high-concentration samples.
-
Sample Dilution: If a sample is known to be at a very high concentration, consider diluting it before injection.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Diagram illustrating the various components within an LC-MS system that can be sources of analyte carryover.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. zefsci.com [zefsci.com]
- 3. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
reducing signal variability with 22-Hydroxy Mifepristone-d6
Welcome to the technical support center for 22-Hydroxy Mifepristone-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to signal variability in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the use of this compound as an internal standard in mass spectrometry-based assays.
Issue 1: Inconsistent or Inaccurate Quantitative Results
-
Question: My quantitative results are highly variable and inaccurate when using this compound as an internal standard. What are the potential causes?
-
Answer: Inconsistent and inaccurate results can arise from several factors. The most common issues include a lack of co-elution of the analyte and the internal standard, the presence of chemical or isotopic impurities in the standard, or unexpected deuterium exchange.
Troubleshooting Guide: Inaccurate Quantification
-
Verify Co-elution:
-
Problem: Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.
-
Solution: Overlay the chromatograms of 22-Hydroxy Mifepristone and this compound to confirm complete co-elution. If they are separating, consider adjusting the chromatographic method, such as by using a column with a different selectivity or modifying the gradient.
-
-
Confirm Isotopic and Chemical Purity:
-
Problem: The presence of unlabeled 22-Hydroxy Mifepristone in the deuterated standard can lead to an overestimation of the analyte concentration.
-
Solution: Always obtain a certificate of analysis from your supplier that specifies the isotopic and chemical purity of the this compound.
-
-
Assess Deuterium Stability:
-
Problem: The deuterium atoms on the d6-labeled internal standard may exchange with protons from the solvent or matrix, a phenomenon known as back-exchange.[1] This can lead to a decrease in the internal standard signal and an increase in the analyte signal, resulting in inaccurate quantification. The rate of this exchange can be influenced by pH and temperature.[1]
-
Solution: To check for back-exchange, incubate this compound in a blank matrix under the same conditions as your sample preparation and analysis.[1] Analyze the sample to see if there is an increase in the signal of the unlabeled 22-Hydroxy Mifepristone.
-
Issue 2: High Signal Variability of this compound Between Samples
-
Question: The signal intensity of my this compound internal standard fluctuates significantly from one sample to the next. Why is this happening?
-
Answer: High variability in the internal standard signal is often due to issues with sample preparation, matrix effects, or instrument instability.
Troubleshooting Guide: Signal Intensity Variation
-
Evaluate Sample Preparation Consistency:
-
Problem: Inconsistent extraction recovery of the internal standard between samples can lead to signal variability.
-
Solution: Ensure that the internal standard is added to all samples, calibrators, and quality controls at the same concentration and at the earliest possible stage of the sample preparation process. A study by Szpot et al. (2022) demonstrated high recovery rates for mifepristone and its metabolites using a liquid-liquid extraction with tert-butyl-methyl ether at pH 9.[2][3][4]
-
-
Investigate Matrix Effects:
-
Problem: Components of the biological matrix can suppress or enhance the ionization of this compound, leading to variable signal intensity.
-
Solution: Perform a post-extraction addition experiment to assess the magnitude of matrix effects. This involves comparing the signal of the internal standard in a neat solution to its signal in a spiked blank matrix extract. The validation data from Szpot et al. (2022) shows a matrix effect for 22-OH-mifepristone ranging from -3.0% to 14.7%.[2][4]
-
-
Check Instrument Performance:
-
Problem: Fluctuations in the mass spectrometer's performance, such as an unstable spray in the ion source, can cause signal variability.
-
Solution: Monitor the instrument's performance by regularly injecting a standard solution of this compound. Ensure that the electrospray ionization (ESI) source is clean and that the instrument parameters are optimized.
-
Quantitative Data Summary
The following tables summarize validation data from a UHPLC-QqQ-MS/MS method for the determination of mifepristone and its metabolites, including 22-Hydroxy Mifepristone, using deuterated internal standards.[2][4]
Table 1: Method Validation Parameters
| Parameter | 22-OH-Mifepristone | N-desmethyl-mifepristone | N,N-didesmethyl-mifepristone | Mifepristone |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | 0.5 - 1000 | 0.5 - 500 |
| Coefficient of Determination (R²) | >0.999 | >0.999 | >0.999 | >0.999 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 | 0.5 | 0.5 | 0.5 |
Data sourced from Szpot et al. (2022).[2][4]
Table 2: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| 22-OH-Mifepristone | 5 | 102.3 ± 4.5 | 2.1 ± 3.2 |
| 100 | 101.1 ± 3.1 | -1.5 ± 2.8 | |
| 500 | 99.8 ± 2.5 | -2.8 ± 1.9 | |
| N-desmethyl-mifepristone | 5 | 98.7 ± 5.1 | 3.5 ± 4.1 |
| 100 | 103.2 ± 2.8 | 1.2 ± 3.5 | |
| 500 | 101.9 ± 1.9 | -0.8 ± 2.1 | |
| N,N-didesmethyl-mifepristone | 5 | 105.6 ± 6.2 | 5.2 ± 5.3 |
| 100 | 104.3 ± 3.5 | 2.8 ± 4.2 | |
| 1000 | 102.8 ± 2.1 | 0.5 ± 2.9 | |
| Mifepristone | 5 | 96.3 ± 7.3 | 4.8 ± 6.1 |
| 100 | 100.5 ± 4.2 | 1.9 ± 3.8 | |
| 500 | 98.9 ± 3.1 | -1.2 ± 2.5 |
Data sourced from Szpot et al. (2022).[2][4]
Table 3: Short-Term Stability
| Analyte | Concentration (ng/mL) | Bias (%) after 48h at 5°C |
| 22-OH-Mifepristone | 5 | 1.85 |
| 100 | 3.21 | |
| 500 | 5.17 | |
| N-desmethyl-mifepristone | 5 | 0.75 |
| 100 | 1.54 | |
| 500 | 2.23 | |
| N,N-didesmethyl-mifepristone | 5 | 7.05 |
| 100 | 8.92 | |
| 1000 | 10.90 | |
| Mifepristone | 5 | 0.82 |
| 100 | 2.65 | |
| 500 | 5.02 |
Data sourced from Szpot et al. (2022).[3]
Experimental Protocols
Key Experiment: Quantification of Mifepristone and its Metabolites in Whole Blood
This protocol is adapted from the validated UHPLC-QqQ-MS/MS method described by Szpot et al. (2022).[2][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human whole blood, add 20 µL of an internal standard mixture solution (containing 22-OH-mifepristone-d6).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether for 10 minutes.
-
Centrifuge the samples at 1520 × g for 10 minutes at 4°C.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for analysis.
2. UHPLC-QqQ-MS/MS Analysis
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase: A gradient of 10 mM ammonium formate with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A triple-quadrupole mass spectrometer with an electrospray ion source (ESI) in positive ionization mode.
-
Detection: Multiple reaction monitoring (MRM) mode. The specific MRM transitions for 22-OH-mifepristone-d6 are m/z 452.0 → 394.25.[2]
Visualizations
Caption: Troubleshooting workflow for signal variability.
Caption: Proposed metabolic pathway of Mifepristone.
Caption: Potential for deuterium-proton back-exchange.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard vs. The Practical Alternative: A Comparison of Internal Standards for Mifepristone Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of mifepristone and its metabolites, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of bioanalytical methods utilizing the deuterated internal standard, 22-Hydroxy Mifepristone-d6, against those employing non-deuterated, structurally analogous internal standards. The information presented herein, supported by experimental data, is intended to facilitate an informed decision-making process for selecting the most suitable internal standard for specific research needs.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry.[1][2] This is due to the near-identical physicochemical properties of the SIL-IS to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[2][3] However, the practical challenges of cost and availability of SIL-IS have led to the continued use of non-deuterated internal standards, such as levonorgestrel and norethisterone.[4][5][6] This guide will delve into the performance characteristics of both approaches.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following tables summarize the validation parameters of a UHPLC-QqQ-MS/MS method for the determination of mifepristone and its metabolites using this compound as an internal standard, and a representative LC-MS/MS method using a non-deuterated internal standard (Levonorgestrel).
Table 1: Bioanalytical Method Validation Parameters with this compound as Internal Standard
| Parameter | Mifepristone | N-desmethyl-mifepristone | 22-OH-mifepristone | N,N-didesmethyl-mifepristone |
| Linearity Range (ng/mL) | 0.5 - 1000 | 0.5 - 1000 | 0.5 - 1000 | 0.5 - 1000 |
| Coefficient of Determination (R²) | >0.999 | >0.999 | >0.999 | >0.999 |
| LLOQ (ng/mL) | 0.5 | 0.5 | 0.5 | 0.5 |
| Intra-day Accuracy (%) | ≤ ± 13.2 | ≤ ± 13.2 | ≤ ± 13.2 | ≤ ± 13.2 |
| Inter-day Accuracy (%) | ≤ ± 13.2 | ≤ ± 13.2 | ≤ ± 13.2 | ≤ ± 13.2 |
| Intra-day Precision (%CV) | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 |
| Inter-day Precision (%CV) | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 |
| Recovery (%) | 96.3 - 114.7 | 96.3 - 114.7 | 96.3 - 114.7 | 96.3 - 114.7 |
| Matrix Effect (%) | -3.0 to 14.7 | -3.0 to 14.7 | -3.0 to 14.7 | -3.0 to 14.7 |
Data extracted from a study on the determination of mifepristone and its metabolites in human blood.[7]
Table 2: Bioanalytical Method Validation Parameters with Levonorgestrel as Internal Standard
| Parameter | Mifepristone | Monodemethyl-mifepristone |
| Linearity Range (ng/mL) | 5 - 2000 | 5 - 2000 |
| LLOQ (ng/mL) | 5.0 | 5.0 |
| Intra-batch Precision (%CV) | < 15 | < 15 |
| Inter-batch Precision (%CV) | < 15 | < 15 |
| Recovery (%) | 94.5 - 103.7 | 70.7 - 77.3 |
Data from a study on the simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma.[4]
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for a comprehensive comparison.
Protocol 1: Bioanalytical Method using this compound Internal Standard
This protocol is for the determination of mifepristone and its metabolites in human whole blood using UHPLC-QqQ-MS/MS.[7]
1. Sample Preparation:
-
To 200 µL of human whole blood, add 20 μL of an internal standard mix solution (containing mifepristone-d3, 22-OH-mifepristone-d6, and N-desmethyl-mifepristone-d3, each at 1000 ng/mL).
-
Add 200 μL of 0.5 M ammonium carbonate solution (pH 9).
-
Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether for 10 minutes.
-
Centrifuge the samples at 1520 × g for 10 minutes at 4 °C.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue for injection into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions:
-
UHPLC System: Shimadzu Nexera X2
-
Mass Spectrometer: Shimadzu 8050 triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI)
-
A gradient elution program is used with a mobile phase consisting of 10 mM ammonium formate with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
Protocol 2: Bioanalytical Method using Levonorgestrel Internal Standard
This protocol is for the simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by LC-MS/MS.[4]
1. Sample Preparation:
-
Plasma samples are extracted using solid-phase extraction.
2. Chromatographic and Mass Spectrometric Conditions:
-
LC System: Details not specified.
-
Column: XTERRA MS C18 (150 x 2.1 mm i.d., 5 µm)
-
Mass Spectrometer: Details not specified.
-
Ionization Mode: Electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
-
The chromatographic run time is 4.5 minutes.
Visualizing the Workflow and a Key Bioanalytical Concept
To further clarify the experimental process and the rationale behind the use of internal standards, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of mifepristone assays with different internal standards
For researchers, scientists, and drug development professionals, the accurate quantification of mifepristone in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide provides an objective comparison of mifepristone assays utilizing two common types of internal standards: a stable isotope-labeled (SIL) internal standard (deuterated mifepristone) and a structural analog internal standard (levonorgestrel). The selection of an IS can significantly impact assay performance, influencing accuracy, precision, and the ability to compensate for matrix effects and variability in sample processing.
Performance Comparison of Mifepristone Assays
The following table summarizes the performance characteristics of mifepristone assays from published studies, categorized by the internal standard used. This allows for a direct comparison of key validation parameters.
| Performance Metric | Assay with Deuterated Mifepristone IS | Assay with Levonorgestrel IS |
| Linearity Range | 0.5 - 1000 ng/mL[1] | 5 - 2000 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 5.0 ng/mL[2] |
| Intra-day Precision (%RSD) | < 13.2%[1] | < 15%[2] |
| Inter-day Precision (%RSD) | < 13.2%[1] | < 15%[2] |
| Accuracy (%RE) | ± 13.2%[1] | Not explicitly stated, but method deemed accurate[2] |
| Recovery | 96.3 - 114.7%[1] | 94.5 - 103.7% for mifepristone[2] |
| Matrix Effect | -3.0 to 14.7%[1] | Not explicitly stated, but method deemed specific[3] |
Experimental Methodologies
The development of a reliable mifepristone assay involves several key steps, from sample preparation to instrumental analysis. Below are generalized experimental protocols based on the cited literature.
Method 1: Mifepristone Assay with Deuterated Internal Standard[1]
-
Sample Preparation: A liquid-liquid extraction (LLE) was employed. To 20 µL of the internal standard mix (including mifepristone-d3), 200 µL of 0.5 M ammonium carbonate solution (pH 9) was added. The extraction was performed with 2 mL of tert-butyl-methyl ether.[1]
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) was used for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer (QqQ-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode was used for detection.[1]
Method 2: Mifepristone Assay with Levonorgestrel Internal Standard[2]
-
Sample Preparation: Solid-phase extraction (SPE) was utilized for sample clean-up and concentration.[2]
-
Chromatography: Chromatographic separation was achieved on an XTERRA MS C18 column (150 x 2.1 mm i.d., 5 µm).[2] The total chromatographic run time was 4.5 minutes.[2]
-
Mass Spectrometry: Detection was performed using an LC-MS/MS system with electrospray ionization (ESI) in the MRM mode.[2]
Cross-Validation Workflow
The cross-validation of bioanalytical methods is essential to ensure the reliability and comparability of data, especially when different internal standards are used. The following diagram illustrates a typical workflow for such a comparison.
Caption: Workflow for the cross-validation of mifepristone assays with different internal standards.
Discussion and Recommendations
The choice between a stable isotope-labeled internal standard and a structural analog depends on several factors, including the specific requirements of the study, cost, and availability.
-
Deuterated Mifepristone (SIL IS): As a stable isotope-labeled internal standard, deuterated mifepristone is considered the "gold standard" in bioanalysis.[4] It co-elutes with the analyte and exhibits nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, chromatography, and ionization efficiency.[4] The data presented suggests that the use of a deuterated IS can lead to a lower LLOQ and potentially better precision and accuracy.[1]
-
Levonorgestrel (Structural Analog IS): Levonorgestrel is a synthetic progestogen with a structure similar to mifepristone. While it can effectively mimic the behavior of mifepristone during sample processing and analysis, it may not perfectly account for all sources of variability, particularly matrix effects, to the same extent as a SIL IS. However, methods using levonorgestrel as an IS have been successfully validated and applied in pharmacokinetic studies.[2]
References
- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imedpub.com [imedpub.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 22-Hydroxy Mifepristone-d6 and Other Mifepristone Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 22-Hydroxy Mifepristone-d6 with other major metabolites of Mifepristone (also known as RU-486). The information presented herein is intended to support research and development activities by offering objective data on the performance and characteristics of these compounds.
Introduction to Mifepristone and its Metabolism
Mifepristone is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1][2] Its primary mechanism of action involves competitive antagonism of the progesterone and glucocorticoid receptors.[3][4] Upon administration, mifepristone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[5][6] This metabolic process generates several active metabolites that contribute to the overall pharmacological effect of the drug.[5] The main metabolic pathways are N-demethylation and hydroxylation, leading to the formation of three principal metabolites:
-
N-Monodemethylated Mifepristone (RU 42633)
-
N-Didemethylated Mifepristone (RU 42848)
-
Hydroxylated Mifepristone (including 22-Hydroxy Mifepristone, RU 42698)
These metabolites are pharmacologically active and exhibit considerable affinity for both progesterone and glucocorticoid receptors, with serum concentrations comparable to the parent drug.[5]
The Role of this compound
It is crucial to distinguish 22-Hydroxy Mifepristone from its deuterated counterpart, This compound . The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound an ideal internal standard for use in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the non-labeled 22-Hydroxy Mifepristone, but its increased mass allows for clear differentiation in mass spectrometric analysis. This ensures accurate quantification of the non-labeled metabolite in biological samples. Therefore, this compound is a critical tool for pharmacokinetic and metabolic studies rather than a therapeutic agent itself.
Quantitative Comparison of Mifepristone and its Metabolites
The following tables summarize the available quantitative data for mifepristone and its major non-deuterated metabolites.
Table 1: Comparison of Receptor Binding Affinity and Potency
| Compound | Relative Binding Affinity for Progesterone Receptor (Mifepristone = 100%) | Antiprogestational Potency (IC50) | Relative Binding Affinity for Glucocorticoid Receptor | Antiglucocorticoid Potency (IC50) |
| Mifepristone (RU-486) | 100% | ~10⁻⁹ M[7] | High | ~10⁻⁸ M[7] |
| N-Monodemethylated Mifepristone | Similar to Mifepristone[7] | ~10⁻⁹ M[7] | Higher than other metabolites[7] | ~10⁻⁸ M[7] |
| N-Didemethylated Mifepristone | Lower than Mifepristone | ~10⁻⁷ M[7] | Lower than Monodemethylated form | ~10⁻⁶ M[7] |
| 22-Hydroxy Mifepristone | Lower than Mifepristone | ~10⁻⁷ M[7] | Lower than Monodemethylated form | Data not readily available |
Table 2: Comparison of Pharmacokinetic Properties
| Parameter | Mifepristone (RU-486) | N-Monodemethylated Mifepristone | N-Didemethylated Mifepristone | 22-Hydroxy Mifepristone |
| Serum Concentration | High, similar to metabolites[5] | High, similar to parent drug[5] | Present in significant amounts[5] | Present in significant amounts[5][8] |
| Elimination Half-life (t½) | ~18-30 hours[3][5] | Contributes to the overall long half-life of active compounds | Contributes to the overall long half-life of active compounds | Contributes to the overall long half-life of active compounds |
| Metabolic Stability | Substrate of CYP3A4[5] | Metabolite | Metabolite | Metabolite |
| Primary Route of Elimination | Feces (~83%)[9] | Feces | Feces | Feces |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Mifepristone | Progesterone Receptors | Tocris Bioscience [tocris.com]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mifepristone for the treatment of miscarriage and fetal demise | MDedge [mdedge.com]
- 5. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mifepristone: bioavailability, pharmacokinetics and use-effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: 22-Hydroxy Mifepristone-d6 as a High-Performing Internal Standard for Mifepristone Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of mifepristone and its metabolites, the choice of an appropriate internal standard is paramount to ensuring analytical accuracy and precision. This guide provides a comprehensive comparison of 22-Hydroxy Mifepristone-d6 against other common internal standards, supported by experimental data, to inform method development and validation.
The use of stable isotope-labeled internal standards is a widely accepted best practice in quantitative mass spectrometry for its ability to compensate for matrix effects and variations in sample processing. In the analysis of mifepristone (RU-486), a synthetic steroid with anti-progestational and anti-glucocorticoid properties, this compound has demonstrated exceptional performance.[1]
Comparative Performance of Internal Standards
A study by Giebułtowicz et al. (2022) highlights the successful application of a mix of deuterated internal standards, including this compound, for the simultaneous quantification of mifepristone and its major metabolites in human whole blood by UHPLC-QqQ-MS/MS. The validation parameters achieved in this study underscore the reliability of this internal standard.[1]
| Internal Standard | Analyte(s) | Matrix | Method | Accuracy (% RE) | Precision (% RSD) | Recovery (%) | Matrix Effect (%) |
| This compound (in a mix) | 22-OH-mifepristone | Human Whole Blood | UHPLC-QqQ-MS/MS | Intra-day & Inter-day: ≤ ±13.2% | Intra-day & Inter-day: ≤ ±13.2% | 96.3–114.7 | -3.0 to 14.7 |
| Mifepristone-d3 (in a mix) | Mifepristone | Human Whole Blood | UHPLC-QqQ-MS/MS | Intra-day & Inter-day: ≤ ±13.2% | Intra-day & Inter-day: ≤ ±13.2% | 96.3–114.7 | -3.0 to 14.7 |
| N-desmethyl-mifepristone-d3 (in a mix) | N-desmethyl-mifepristone | Human Whole Blood | UHPLC-QqQ-MS/MS | Intra-day & Inter-day: ≤ ±13.2% | Intra-day & Inter-day: ≤ ±13.2% | 96.3–114.7 | -3.0 to 14.7 |
| Levonorgestrel | Mifepristone, Metapristone | Murine Plasma & Tissue | HPLC-MS/MS | Not explicitly stated for IS | Not explicitly stated for IS | Not explicitly stated for IS | Matrix effect noted, leading to lower CVs in plasma |
| Alfaxolone | Mifepristone (RU38486) | Human & Murine Plasma | LC-MS | Intra-assay: ≤8.2%; Inter-assay: ≤10.2% | Intra-assay: ≤7.2%; Inter-assay: ≤15.7% | Not Stated | Not Stated |
Data summarized from Giebułtowicz et al., 2022[1][2][3][4], Felder et al., 2024[5][6][7][8], and Bai et al., 2009[9].
The data clearly indicates that the use of a deuterated analog of the analyte, such as this compound for 22-OH-mifepristone, provides excellent accuracy and precision, with relative error and relative standard deviation values well within the accepted bioanalytical method validation guidelines.[1][3] The high recovery and minimal matrix effect further validate its suitability.[1][3] While other internal standards like levonorgestrel and alfaxolone have been used, the potential for differential extraction, ionization, and chromatographic behavior relative to mifepristone and its metabolites is higher, which can compromise data quality.
Experimental Protocols
A detailed methodology for the extraction and analysis of mifepristone and its metabolites using a deuterated internal standard mix, including this compound, is provided below.[1]
Sample Preparation (Liquid-Liquid Extraction)[1][2]
-
To 200 µL of human whole blood, add 20 µL of an internal standard mix solution (containing mifepristone-d3, 22-OH-mifepristone-d6, and N-desmethyl-mifepristone-d3, each at a concentration of 1000 ng/mL).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether for 10 minutes.
-
Centrifuge the samples at 1520 × g for 10 minutes at 4°C.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of methanol for analysis.
UHPLC-QqQ-MS/MS Analysis[1]
-
Chromatographic System: UHPLC system
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 98% B over 12 minutes, hold at 98% B for 2 minutes, then return to 5% B.
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ion source (ESI) in positive ionization mode.
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context of mifepristone, the following diagrams are provided.
Caption: Workflow for the extraction and analysis of mifepristone.
Mifepristone primarily acts as an antagonist to progesterone and glucocorticoid receptors, which in turn affects various downstream signaling pathways.[10][11]
Caption: Antagonistic action of mifepristone on cellular receptors.
References
- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Mifepristone Quantification Methods for Researchers and Drug Development Professionals
An objective analysis of commonly employed analytical techniques for the quantification of mifepristone, supported by experimental data from published studies. This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their specific application.
The accurate quantification of mifepristone, a synthetic steroid with antiprogestational and antiglucocorticoid properties, is critical for a range of applications, from pharmacokinetic studies to quality control of pharmaceutical formulations. A variety of analytical methods are employed for this purpose, each with its own set of advantages and limitations. This guide provides a comparative overview of the most prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Quantitative Performance
The selection of an appropriate quantification method is often dictated by the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following tables summarize the quantitative performance of different validated methods for mifepristone analysis as reported in the scientific literature.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Precision (%RSD) | Sample Matrix | Reference |
| 1.0 - 1000.0 | 1.0 | < 9% (intra- and inter-day) | Human Plasma | [1] |
| 51.89 - 4059.14 | 50.95 | Not Reported | Human Plasma | [2] |
| 0.5 - 1000 (for N,N-didesmethyl mifepristone) and 0.5 - 500 (for other metabolites) | 0.5 | < 13.2% (intra- and inter-day) | Human Blood | [3][4] |
| 0.040 - (not specified) | 0.040 | 1 - 19% (intra-day and inter-day) | Mouse Plasma | [5] |
Table 2: Performance Characteristics of HPLC-UV Methods
| Linearity Range | Limit of Detection (LOD) | Precision (%RSD) | Sample Matrix | Reference |
| 10 ng/mL - 20 µg/mL | 6 ng/mL | Acceptable (within- and between-day) | Human Plasma | [6][7][8] |
| 200 - 1200 µg/mL | 0.54 µg/mL | 0.16 | Pharmaceutical Dosage Form | [9] |
| 1 - 6 µg/mL | 0.7238 ppm | < 2.0% (intraday and interday) | Pure and Pharmaceutical Dosage Form | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental protocols for the key analytical methods discussed.
LC-MS/MS Method for Mifepristone in Human Plasma[2]
-
Sample Preparation: Solid phase extraction (SPE) using Waters Oasis HLB cartridges.
-
Chromatography: Hypurity C18 column (50 × 4.6 mm, 5 µm) with an isocratic mobile phase of methanol and water (containing 0.2% acetic acid) at a 75:25 ratio. The flow rate was 0.5 mL/min.
-
Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in selective reaction monitoring (SRM) mode. The monitored ion transition for mifepristone was m/z 430.3→134.
HPLC-UV Method for Mifepristone in Human Plasma[6][7]
-
Sample Preparation: Solid-phase extraction using C18 cartridges.
-
Chromatography: C18 column with a mobile phase consisting of methanol, acetonitrile, and water (50:25:25, v/v/v). The flow rate was 0.8 mL/min.
-
Detection: UV detection at a wavelength of 302 nm.
Workflow for Mifepristone Quantification
The following diagram illustrates the general workflow for the two primary analytical methods discussed in this guide.
Caption: General workflow for mifepristone quantification.
Signaling Pathways and Logical Relationships
To provide a broader context for mifepristone's mechanism of action, the following diagram illustrates its role as a progesterone receptor antagonist.
Caption: Mifepristone's antagonism of the progesterone receptor.
References
- 1. LC-MS/MS determination of mifepristone in human plasma and the lo...: Ingenta Connect [ingentaconnect.com]
- 2. imedpub.com [imedpub.com]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion [mdpi.com]
- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 6. An HPLC method for the determination of ng mifepristone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijcpa.in [ijcpa.in]
- 10. researchgate.net [researchgate.net]
Optimizing Mifepristone Quantification: A Comparative Analysis of Analytical Methods
A detailed guide for researchers and drug development professionals on the linearity and range of mifepristone analysis, with a focus on the use of 22-Hydroxy Mifepristone-d6 as an internal standard.
The accurate quantification of mifepristone, a synthetic steroid with anti-progestational and anti-glucocorticoid properties, is critical in both research and clinical settings. Its analysis is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The choice of analytical methodology, particularly the internal standard, significantly impacts the reliability of the results. This guide provides a comparative overview of various methods for mifepristone analysis, highlighting the performance of a method utilizing this compound as an internal standard against other alternatives.
Comparative Performance of Analytical Methods
The selection of an appropriate internal standard is paramount in chromatography-mass spectrometry-based assays to correct for variations in sample preparation and instrument response. Deuterated analogs of the analyte are often considered the gold standard due to their similar chemical and physical properties. The following table summarizes the linearity and analytical range of a validated UHPLC-QqQ-MS/MS method using a cocktail of deuterated internal standards, including this compound, and compares it with other reported methods for mifepristone quantification.
| Analytical Method | Internal Standard | Linearity (R²) | Analytical Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| UHPLC-QqQ-MS/MS[1][2][3] | This compound, Mifepristone-d3, N-desmethyl-mifepristone-d3 | >0.999 | 0.5 - 1000 (for N,N-didesmethyl mifepristone) | 0.5 |
| 0.5 - 500 (for Mifepristone, 22-OH-mifepristone, N-desmethyl-mifepristone) | ||||
| HPLC-MS/MS[4][5] | Alfaxolone | >0.997 | 0.5 - 500 | Not explicitly stated, but 50pg injected on column |
| HPLC-MS/MS | Levonorgestrel | ≥ 0.977 | 0.039 - 40 | 0.040 |
| HPLC-UV[6] | RTI-3021-003 (a synthetic analog) | Not specified | 10 - 1000 | 10 |
| RP-HPLC | Not specified | 0.9996 | 200 - 1200 (µg/mL) | 1.65 (µg/mL) |
| RP-HPLC[7] | Not specified | 0.9923 | 1 - 6 (µg/mL) | 0.9562 (ppm) |
As evidenced in the table, the UHPLC-QqQ-MS/MS method employing a cocktail of deuterated internal standards, including this compound, demonstrates excellent linearity (R² > 0.999) and a wide analytical range with a low limit of quantification (0.5 ng/mL)[1][2][3]. This makes it a highly sensitive and reliable method for the determination of mifepristone and its metabolites in biological matrices. In comparison, other methods exhibit varying degrees of performance in terms of linearity and sensitivity.
Experimental Protocol: UHPLC-QqQ-MS/MS with this compound
The following is a detailed protocol for the quantification of mifepristone and its metabolites in human whole blood using this compound as part of the internal standard mix.
1. Sample Preparation:
-
To 200 µL of a human whole blood sample, add 20 µL of an internal standard mixture containing mifepristone-d3, 22-OH-mifepristone-d6, and N-desmethyl-mifepristone-d3 (each at a concentration of 1000 ng/mL).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Perform liquid-liquid extraction (LLE) with 2 mL of tert-butyl-methyl ether for 10 minutes.
-
Centrifuge the samples at 1520 × g for 10 minutes at 4 °C.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue for analysis.
2. UHPLC-QqQ-MS/MS Analysis:
-
Chromatographic Separation:
-
Utilize a suitable UHPLC system and column.
-
Mobile Phase: A mixture of 10 mM ammonium formate with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Elution: 0 min—5% B, 12 min—98% B, 14 min—98% B, 15 min—5% B, followed by a 5-minute re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometric Detection:
-
Employ a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ionization mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Experimental Workflow
The following diagram illustrates the key steps involved in the analytical workflow for mifepristone quantification.
Caption: Experimental workflow for mifepristone analysis.
Conclusion
The use of a deuterated internal standard, such as this compound, in conjunction with a sensitive UHPLC-QqQ-MS/MS method, provides a robust and reliable approach for the quantification of mifepristone and its metabolites in biological samples. This method offers excellent linearity over a wide dynamic range and a low limit of quantification, making it suitable for a variety of research and clinical applications. When compared to other methods, it demonstrates superior performance, ensuring high-quality data for critical decision-making in drug development and scientific research.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry [diva-portal.org]
- 5. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Assessing the Recovery of 22-Hydroxy Mifepristone-d6: A Comparative Guide to Extraction Methodologies
For researchers, scientists, and drug development professionals engaged in the analysis of mifepristone and its metabolites, the efficient extraction and recovery of the internal standard, 22-Hydroxy Mifepristone-d6, is paramount for accurate quantification. This guide provides a comparative analysis of three common extraction techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation—supported by experimental data to inform methodological choices in a laboratory setting.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is a critical step in bioanalytical workflows, directly impacting the accuracy, precision, and sensitivity of subsequent analyses, typically performed by Liquid Chromatography-Mass Spectrometry (LC-MS). The following table summarizes the performance of LLE, SPE, and Protein Precipitation for the recovery of this compound and related compounds.
| Extraction Method | Analyte(s) | Matrix | Recovery Percentage | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Mifepristone and its metabolites (including 22-OH-Mifepristone) | Human Whole Blood | 96.3% – 114.7%[1] | High recovery, cost-effective | Can be labor-intensive, may require large solvent volumes |
| Solid-Phase Extraction (SPE) | Mifepristone | Human Plasma | >93%[1] | High selectivity, cleaner extracts, amenable to automation | Higher cost of consumables, method development can be complex |
| Mifepristone | Human Plasma | 94.5% – 103.7% | |||
| Monodemethyl-mifepristone | Human Plasma | 70.7% – 77.3% | |||
| Protein Precipitation | Mifepristone and its metabolites | Human Plasma | Data not specified, but method utilized in published studies[1] | Simple, fast, inexpensive | Less selective, may result in matrix effects |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below to facilitate replication and adaptation in your laboratory.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a validated UHPLC-QqQ-MS/MS method for the determination of mifepristone and its metabolites in human whole blood.[1]
-
To 200 µL of human whole blood sample, add 20 µL of an internal standard solution containing this compound.
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether by vortexing for 10 minutes.
-
Centrifuge the samples at 1520 × g for 10 minutes at 4 °C.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
The following is a general procedure for the SPE of mifepristone from human plasma, which can be adapted for this compound.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte of interest, including this compound, with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Protein Precipitation Protocol
This protocol describes a common method for removing proteins from plasma samples using acetonitrile (ACN).[1]
-
To a 100 µL plasma sample, add a threefold excess of cold acetonitrile (300 µL).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 × g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte of interest.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a more suitable solvent.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the logical flow of each extraction method.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
Caption: Protein Precipitation Workflow.
References
Comparative Stability of Mifepristone and its Deuterated Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of a drug substance and its metabolites is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of the stability of mifepristone and its primary metabolites, with a focus on the anticipated advantages of deuteration.
Mifepristone is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 through N-demethylation and terminal hydroxylation, forming active metabolites.[2][3] The main metabolites include N-monodemethylated (RU 42 633), N-didemethylated (RU 42 848), and hydroxylated (RU 42 698) forms.[2]
Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, reduced dosing frequency, and potentially lower toxicity by minimizing the formation of harmful metabolites.
Quantitative Stability Data
While direct comparative stability studies between deuterated and non-deuterated mifepristone metabolites are not extensively available in the public domain, existing research on mifepristone and its non-deuterated metabolites provides valuable insights. Short-term stability studies have been conducted, and forced degradation studies help to elucidate the intrinsic stability of the molecule under various stress conditions.
Short-Term Stability of Mifepristone and its Metabolites
A study assessing the short-term stability of mifepristone and its metabolites in human whole blood samples stored in an autosampler at 5°C for 48 hours revealed good stability for all compounds. The percentage bias values, which indicate the degree of deviation from the initial concentration, were found to be within acceptable limits.
| Compound | Percentage Bias (%) after 48h at 5°C |
| Mifepristone | 0.82 – 5.02[4] |
| N-desmethyl-mifepristone | 0.75 – 2.23[4] |
| N,N-didesmethyl-mifepristone | 7.05 – 10.90[4] |
| 22-OH-mifepristone | 1.85 – 5.17[4] |
Data sourced from a short-term stability examination of QC samples.[4]
N,N-didesmethyl-mifepristone exhibited the largest change, although it remained within the acceptable bias of ±15%.[4]
Forced Degradation of Mifepristone
Forced degradation studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light to predict its degradation pathways. A stability-indicating RP-HPLC method was developed to separate mifepristone from its degradation products under these conditions.
| Stress Condition | Reagent and Conditions | Observation |
| Acid Hydrolysis | 0.1 N Methanolic HCl, refluxed at 70°C for 3 hours | Degradation observed[5] |
| Base Hydrolysis | 0.5 N Methanolic NaOH, refluxed at 70°C for 5 hours | Degradation observed[5] |
| Oxidative Degradation | 6% H₂O₂, at room temperature for 8 hours | Degradation observed[5] |
| Thermal Degradation | 70°C for 48 hours | No significant degradation[5] |
| Photolytic Degradation | UV light at 254 nm for 24 hours | No significant degradation[5] |
These studies indicate that mifepristone is susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable to heat and light.[5]
Anticipated Stability of Deuterated Metabolites
Based on the principles of the kinetic isotope effect, it is anticipated that deuterated metabolites of mifepristone would exhibit enhanced stability compared to their non-deuterated counterparts, particularly against metabolic degradation. The sites of deuteration would be strategically chosen at positions susceptible to metabolic attack by CYP enzymes. This would lead to a slower formation of downstream metabolites and a longer half-life of the primary deuterated metabolites. While quantitative data is not yet available, the general principle of increased stability of deuterated compounds is well-established in pharmaceutical sciences.
Experimental Protocols
Protocol for Forced Degradation Study of Mifepristone
This protocol is based on established methods for forced degradation studies of mifepristone.
Objective: To identify potential degradation pathways and products of mifepristone under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of mifepristone in methanol.
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and reflux at a specified temperature (e.g., 70°C) for a defined period (e.g., 3 hours).[5]
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and reflux at a specified temperature (e.g., 70°C) for a defined period (e.g., 5 hours).[5]
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 6% H₂O₂) at room temperature for a defined period (e.g., 8 hours).[5]
-
Thermal Degradation: Store the solid drug or a solution in a sealed vial at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).[5]
-
Photolytic Degradation: Expose a solution of the drug to a controlled light source (e.g., UV lamp at 254 nm) for a defined period (e.g., 24 hours).[5]
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as RP-HPLC with UV and/or MS detection, to quantify the amount of the parent compound remaining and identify any major degradation products.[5]
Signaling Pathways and Experimental Workflow
Mifepristone exerts its biological effects primarily through the antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1] Understanding these pathways is crucial for drug development and research.
References
Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the regulatory landscape and performance of deuterated internal standards in bioanalytical method validation.
In the rigorous landscape of drug development, the accuracy and reliability of bioanalytical methods are paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent validation of these methods to ensure data integrity. A critical component of robust bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), is the use of an internal standard (IS). Among the available options, stable isotope-labeled (SIL) internal standards, especially deuterated standards, are widely recognized as the gold standard.
This guide provides an objective comparison of bioanalytical method performance using deuterated internal standards versus non-deuterated alternatives (structural analogs). Supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions that align with regulatory expectations.
The Superiority of Deuterated Standards: A Data-Driven Comparison
The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the IS and analyte behave almost identically during sample extraction, chromatography, and ionization, providing superior correction for variability.[1] In contrast, a non-deuterated or structural analog IS, while chemically similar, can exhibit different extraction efficiencies and chromatographic behaviors, potentially compromising data accuracy.[1]
The following tables summarize the quantitative performance of deuterated versus non-deuterated internal standards from published studies, highlighting the enhanced accuracy and precision achieved with the use of deuterated analogs.
Table 1: Comparison of Precision for Everolimus Quantification
| Internal Standard Type | Internal Standard Used | Analyte Concentration (ng/mL) | Total Coefficient of Variation (%CV) |
| Deuterated | Everolimus-d4 | 1.0 (LLOQ) | 7.2 |
| Low QC | 5.8 | ||
| Mid QC | 4.3 | ||
| High QC | 4.9 | ||
| Non-Deuterated (Analog) | 32-desmethoxyrapamycin | 1.0 (LLOQ) | 6.9 |
| Low QC | 6.1 | ||
| Mid QC | 4.8 | ||
| High QC | 5.5 | ||
| Data adapted from a study comparing internal standards for everolimus quantification.[1] While both internal standards demonstrated acceptable performance, the deuterated standard generally showed slightly better precision (lower %CV) at the quality control (QC) levels.[1] |
Table 2: Comparison of Inter-patient Assay Precision for Sirolimus in Whole Blood
| Internal Standard Type | Analyte Concentration | Inter-patient Imprecision (CV%) |
| Deuterated Sirolimus (SIR-d3) | Low | 2.7% |
| Medium | 3.5% | |
| High | 5.7% | |
| Structural Analog (DMR) | Low | 7.6% |
| Medium | 8.9% | |
| High | 9.7% | |
| Data from a study evaluating a deuterium-labeled internal standard for the measurement of sirolimus.[2] |
Table 3: Impact of Internal Standard Choice on Assay Precision for Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Structural Analogue | 96.8 | 8.6 |
| Deuterated Standard | 100.3 | 7.6 |
| This data illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard compared to a structural analogue.[3] |
Table 4: Accuracy in Cannabis Matrices with and without Deuterated Internal Standards
| Internal Standard | Accuracy Variation | RSD |
| Without Deuterated IS | > 60% for some QCs | > 50% |
| With Deuterated IS | < 25% | < 20% |
| Data from a study on pesticide and mycotoxin analysis in cannabis matrices. This clearly demonstrates the critical role of a deuterated internal standard in maintaining accuracy and precision in complex biological samples.[4] |
Experimental Protocols for Key Validation Experiments
Rigorous validation is essential to demonstrate that a bioanalytical method is fit for its intended purpose. The following are detailed methodologies for key experiments in the validation of a bioanalytical method using a deuterated internal standard, based on the principles of the ICH M10 guideline.
Selectivity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.
Protocol:
-
Analyze blank matrix samples from at least six different sources to check for interference at the retention time of the analyte and the deuterated IS.
-
Analyze blank matrix samples spiked with the deuterated IS to ensure no interference with the analyte.
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the analyte is detectable and distinguishable from baseline noise.
Calibration Curve
Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.
Protocol:
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.
-
Add the deuterated internal standard working solution to each calibration standard.
-
Process and analyze the calibration standards.
-
Plot the peak area ratio of the analyte to the deuterated IS against the nominal concentration of the analyte and determine the best-fit regression model.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter of the data (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the percent bias for accuracy and the coefficient of variation (%CV) for precision.
Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and deuterated IS spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix from at least six different sources is extracted, and the extract is then spiked with the analyte and deuterated IS.
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set B to Set A. The coefficient of variation (CV) of the IS-normalized MF should be ≤15%.
Visualizing Workflows and Logical Relationships
Diagrams are essential for clearly communicating complex processes and relationships in bioanalytical method validation.
References
Performance Evaluation of 22-Hydroxy Mifepristone-d6 in Bioanalytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 22-Hydroxy Mifepristone-d6 as an internal standard in the quantitative analysis of mifepristone and its metabolites in various biological matrices. The information is compiled from peer-reviewed scientific literature to assist researchers in selecting the most appropriate internal standard for their bioanalytical needs.
Executive Summary
The ideal internal standard (IS) in mass spectrometry-based bioanalysis should co-elute with the analyte of interest, exhibit similar ionization and extraction characteristics, and be absent in the biological matrix. Deuterated analogs of the analyte, such as this compound, are often considered the gold standard as they fulfill these criteria to a large extent. This guide presents a detailed analysis of the performance of this compound and compares it with other commonly used internal standards for mifepristone quantification.
Performance Data of this compound and Alternatives
The following tables summarize the performance characteristics of an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method utilizing a mix of deuterated internal standards, including this compound, for the analysis of mifepristone and its metabolites in human whole blood. For comparison, performance data for methods employing alternative internal standards are also presented.
Table 1: Performance Characteristics of a UHPLC-MS/MS Method Using a Deuterated Internal Standard Mix (including this compound) in Human Whole Blood [1]
| Parameter | Mifepristone | N-desmethyl-mifepristone | 22-OH-mifepristone | N,N-didesmethyl-mifepristone |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | 0.5 - 500 | 0.5 - 1000 |
| Coefficient of Determination (R²) | >0.999 | >0.999 | >0.999 | >0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | 0.5 | 0.5 |
| Intra-day Precision (%RSD) | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 |
| Inter-day Precision (%RSD) | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 |
| Intra-day Accuracy (%RE) | ± 13.2 | ± 13.2 | ± 13.2 | ± 13.2 |
| Inter-day Accuracy (%RE) | ± 13.2 | ± 13.2 | ± 13.2 | ± 13.2 |
| Recovery (%) | 96.3 - 114.7 | 96.3 - 114.7 | 96.3 - 114.7 | 96.3 - 114.7 |
| Matrix Effect (%) | -3.0 to 14.7 | -3.0 to 14.7 | -3.0 to 14.7 | -3.0 to 14.7 |
Table 2: Performance Characteristics of Alternative Internal Standards for Mifepristone Analysis
| Internal Standard | Analyte(s) | Matrix | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) | Recovery (%) | Reference |
| Levonorgestrel | Mifepristone, Monodemethyl-mifepristone | Human Plasma | 5 - 2000 | >0.99 | 5.0 | 70.7 - 103.7 | |
| RTI-3021-003 (synthetic analog) | Mifepristone | Canine Serum | 10 - 1000 | Not Reported | 10 | Not Reported | [2] |
| Norethisterone | Mifepristone, Rivanol | Human Plasma | 5 - 100000 (Rivanol), 10 - 20000 (Mifepristone) | >0.999 | 3 (Rivanol), 6 (Mifepristone) | >93 |
Experimental Protocols
Method Using this compound Internal Standard Mix[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human whole blood, add 20 µL of the internal standard mix (containing 22-OH-mifepristone-d6, mifepristone-d3, and N-desmethyl-mifepristone-d3 at 1000 ng/mL each).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether for 10 minutes.
-
Centrifuge the samples at 1520 × g for 10 minutes at 4 °C.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 50 µL of methanol for analysis.
2. Chromatographic Conditions (UHPLC)
-
Column: Kinetex XB-C18 (2.1 × 150 mm, 2.6 µm)
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 98% B over 12 minutes, hold at 98% B for 2 minutes, then return to 5% B.
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
3. Mass Spectrometric Conditions (Triple Quadrupole MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Nebulizing Gas Flow: 3 L/min
-
Heating Gas Flow: 10 L/min
-
Interface Temperature: 250 °C
-
Desolvation Line Temperature: 200 °C
-
Heat Block Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
Mandatory Visualizations
Experimental workflow for the analysis of mifepristone and its metabolites.
Comparison of internal standard types for bioanalysis.
Discussion
The data presented demonstrates that the use of a deuterated internal standard mix, including this compound, provides excellent performance for the quantification of mifepristone and its metabolites in human whole blood. The high recovery and minimal matrix effect observed in the study by Szpot et al. (2022) underscore the benefits of using a stable isotope-labeled internal standard that closely mimics the behavior of the analyte during sample preparation and analysis.[1]
Alternative internal standards, such as levonorgestrel and RTI-3021-003, have also been successfully employed in bioanalytical methods for mifepristone. However, it is crucial to note that these are structural or synthetic analogs and may not perfectly compensate for variations in extraction efficiency and matrix effects in the same way a deuterated standard does. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the matrix, and the availability and cost of the standard.
References
Safety Operating Guide
Safe Disposal of 22-Hydroxy Mifepristone-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like 22-Hydroxy Mifepristone-d6 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon safety data for the parent compound, Mifepristone, and general best practices for laboratory chemical waste management.
Core Safety and Handling Precautions
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] The following PPE is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[4]
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes.
Handling: Minimize the generation of dust when working with the solid form of the compound.[2] Avoid direct contact with skin, eyes, and clothing. After handling, wash hands thoroughly.
Quantitative Hazard Data for Mifepristone
The following table summarizes key toxicological data for the parent compound, Mifepristone. This information underscores the importance of the recommended safety and disposal protocols.
| Hazard Data Point | Value | Species | Source |
| Oral TDLO | 2.86 mg/kg | Human | [3] |
| Subcutaneous TDLO | 10 mg/kg | Rat | [3] |
TDLO (Lowest Published Toxic Dose)
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[5] Do not dispose of this compound down the drain or in regular trash.[6]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected as hazardous waste.
-
Segregate this waste from other laboratory waste streams to ensure proper handling and disposal.
-
-
Waste Collection:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), the hazard classification (e.g., "Reproductive Toxin"), and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the EHS office or contractor with a complete and accurate description of the waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 22-Hydroxy Mifepristone-d6
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 22-Hydroxy Mifepristone-d6. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
The following table outlines the mandatory personal protective equipment for all personnel handling this compound. This multi-layered approach is designed to prevent accidental exposure through inhalation, dermal contact, or ingestion.
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | N95 Respirator or higher | Required when handling the compound in powdered form to prevent inhalation of airborne particles. A Powered Air-Purifying Respirator (PAPR) may be necessary for operations with a higher risk of aerosolization.[4][5][6] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change the outer glove immediately upon contamination. Use proper glove removal technique to avoid skin contact.[1][6] |
| Body Protection | Disposable Gown or Lab Coat | A long-sleeved, disposable gown or a dedicated lab coat is required. It should be removed before leaving the designated work area.[4] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes or airborne particles. A face shield may be required for procedures with a higher splash risk.[4][7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to this workflow is mandatory for all procedures involving this compound.
Caption: Step-by-step workflow for safely handling this compound.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound are to be considered hazardous waste.
-
Solid Waste: This includes used gloves, gowns, bench paper, and any contaminated consumables. These items must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a sealed, labeled hazardous waste container.
-
Final Disposal: All hazardous waste must be disposed of through a licensed waste disposal facility, likely via incineration, in accordance with local, regional, and national regulations.[5][8] Chemical waste generators are responsible for the correct classification and disposal of waste.[7]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[7] Seek immediate medical attention.
By implementing these comprehensive safety measures, researchers can minimize their risk of exposure and ensure a secure laboratory environment when working with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. aiha.org [aiha.org]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. fishersci.com [fishersci.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
